Product packaging for Ethyl 3-bromo-5-fluoroisonicotinate(Cat. No.:CAS No. 1214335-25-7)

Ethyl 3-bromo-5-fluoroisonicotinate

Número de catálogo: B1420903
Número CAS: 1214335-25-7
Peso molecular: 248.05 g/mol
Clave InChI: KDHLLUHMPGJYDM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Ethyl 3-bromo-5-fluoroisonicotinate is a useful research compound. Its molecular formula is C8H7BrFNO2 and its molecular weight is 248.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrFNO2 B1420903 Ethyl 3-bromo-5-fluoroisonicotinate CAS No. 1214335-25-7

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

ethyl 3-bromo-5-fluoropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-2-13-8(12)7-5(9)3-11-4-6(7)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHLLUHMPGJYDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NC=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673291
Record name Ethyl 3-bromo-5-fluoropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214335-25-7
Record name Ethyl 3-bromo-5-fluoropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Ethyl 3-bromo-5-fluoroisonicotinate (CAS 1214335-25-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-bromo-5-fluoroisonicotinate is a halogenated pyridine derivative that serves as a versatile synthetic building block in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring both bromine and fluorine atoms on the isonicotinate core, makes it an attractive starting material for the synthesis of complex molecular architectures. The presence of these halogens provides reactive handles for a variety of cross-coupling reactions and other transformations, enabling the introduction of diverse functional groups. This guide provides a comprehensive overview of the available technical data and synthetic methodologies related to this compound.

Chemical and Physical Properties

PropertyValueSource
CAS Number 1214335-25-7[2][3]
Molecular Formula C₈H₇BrFNO₂[2][3]
Molecular Weight 248.05 g/mol [4]
Appearance Not specified (likely a solid or oil)
Purity Typically >97%[3]
Storage Temperature 2-8°C[3]
SMILES CCOC(=O)c1c(F)cncc1Br[2]
InChI Key Not available

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis would likely proceed via the reaction of 3-bromo-5-fluoropyridine with a strong base, such as lithium diisopropylamide (LDA), to generate a lithiated intermediate. This intermediate is then quenched with ethyl chloroformate to yield the desired product.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product 3-Bromo-5-fluoropyridine 3-Bromo-5-fluoropyridine Step1 1. Lithiation with LDA in THF at -78 °C 3-Bromo-5-fluoropyridine->Step1 LDA Lithium Diisopropylamide (LDA) LDA->Step1 EtO(CO)Cl Ethyl Chloroformate Step2 2. Quench with Ethyl Chloroformate EtO(CO)Cl->Step2 Step1->Step2 Product This compound Step2->Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from the synthesis of Ethyl 3-bromo-5-chloroisonicotinate[5])

Materials:

  • 3-Bromo-5-fluoropyridine

  • Lithium diisopropylamide (LDA) solution (e.g., 2 M in THF/heptane/ethylbenzene)

  • Ethyl chloroformate

  • Anhydrous tetrahydrofuran (THF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

Procedure:

  • To a solution of LDA in anhydrous THF under a nitrogen atmosphere, cooled to -78 °C, add a solution of 3-bromo-5-fluoropyridine in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 45 minutes.

  • Slowly add a solution of ethyl chloroformate over 15 minutes.

  • After stirring for an additional 20 minutes, quench the reaction with a saturated NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., using a gradient of 0-10% ethyl acetate in hexane) to yield the final product.

Note: This protocol is for a related compound and may require optimization for the synthesis of this compound.

Spectroscopic Data

No experimentally determined spectroscopic data for this compound was found in the searched literature. For characterization, standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, mass spectrometry, and infrared spectroscopy would be required.

For reference, the ¹H NMR data for the analogous chloro-compound, Ethyl 3-bromo-5-chloroisonicotinate, in DMSO-d₆ is reported as: δ 1.35 (t, 3H), 4.45 (q, 2H), 8.82 (s, 1H), 8.87 (s, 1H).[5] It is expected that the fluorine atom in the target compound would introduce additional couplings in the NMR spectra.

Applications in Drug Discovery and Medicinal Chemistry

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules for drug discovery and development.[1] The bromine atom can be readily functionalized through various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce aryl, heteroaryl, or alkynyl groups. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of the final drug candidates.

While the general utility of this compound as a building block is well-established by chemical suppliers, no specific examples of its incorporation into named drug candidates or its direct biological activity have been identified in the public literature. Its role is upstream in the drug discovery pipeline, providing a scaffold for the creation of novel chemical entities that may be investigated for a wide range of therapeutic targets.[1]

Safety and Handling

The material should be handled in a well-ventilated area by trained professionals. Safety data sheets (SDS) from the supplier should be consulted for detailed information on hazards, handling, and disposal. Typical hazard statements for similar compounds include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Recommended precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Conclusion

This compound is a valuable research chemical with significant potential as a building block in the synthesis of novel compounds for drug discovery and materials science. While detailed experimental and biological data for this specific compound are sparse in the current literature, its structural similarity to other well-characterized intermediates allows for the confident prediction of its reactivity and the adaptation of existing synthetic protocols. Further research and publication of its specific applications will undoubtedly enhance its value to the scientific community.

References

Unveiling the Profile of a Key Synthetic Building Block: Ethyl 3-bromo-5-fluoroisonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 3-bromo-5-fluoroisonicotinate, a key heterocyclic building block for researchers and scientists in the fields of drug development and materials science. This document compiles available data on its characteristics, safety, and synthetic background, while also highlighting areas where public domain information is currently limited.

Core Chemical Identity and Properties

This compound is a substituted pyridine derivative with the CAS Number 1214335-25-7. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 1214335-25-7[1][2]
Molecular Formula C₈H₇BrFNO₂[1][3]
Molecular Weight 248.0491 g/mol [3]
Purity 95% - 98% (typical)
Appearance Not explicitly stated in public sourcesN/A
Melting Point Data not available in public sourcesN/A
Boiling Point Data not available in public sourcesN/A
Density Data not available in public sourcesN/A
Solubility Data not available in public sourcesN/A

Safety and Handling

Safety information for this compound is available from commercial suppliers. The compound is classified with the following GHS hazard and precautionary statements:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Recommended storage conditions are typically between 2-8°C or under -20°C in an inert atmosphere.[1]

Synthetic Considerations

The synthesis of the chloro-analogue involves the deprotonation of 3-bromo-5-chloropyridine using a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching with ethyl chloroformate. This electrophilic carboxylation at the 4-position of the pyridine ring yields the desired product. A similar approach, starting from 3-bromo-5-fluoropyridine, is a logical, though unconfirmed, pathway to this compound.

A generalized workflow for this proposed synthesis is outlined below.

G reagent1 3-Bromo-5-fluoropyridine intermediate Lithiation at C4 reagent1->intermediate -78 °C, THF reagent2 LDA (Lithium diisopropylamide) reagent2->intermediate reagent3 Ethyl Chloroformate product This compound reagent3->product intermediate->product Electrophilic Quench

Proposed Synthetic Pathway

Applications in Research and Development

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules.[3] Its bifunctional nature, possessing both a bromine and a fluorine substituent on the pyridine ring, allows for selective chemical modifications. These positions are amenable to a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitution reactions, respectively. This reactivity profile makes it a valuable component in the construction of novel compounds for:

  • Drug Discovery: As a key building block for the synthesis of biologically active molecules.[3] The pyridine core is a common scaffold in many pharmaceuticals.

  • Agrochemicals: For the development of new pesticides and herbicides.

  • Materials Science: In the creation of advanced materials with specific electronic or physical properties.[3]

Currently, there is no publicly available information linking this compound to specific biological targets or signaling pathways. Its role is upstream in the chemical synthesis of compounds that may have such activities.

Logical Relationship of Applications

The utility of this compound stems from its chemical reactivity, which enables the synthesis of diverse molecular structures for various applications.

G start This compound reactivity Chemical Reactivity (e.g., Cross-Coupling, SNAr) start->reactivity synthesis Synthesis of Complex Molecules reactivity->synthesis app1 Drug Discovery synthesis->app1 app2 Agrochemicals synthesis->app2 app3 Materials Science synthesis->app3

Application Development Flow

Conclusion

This compound is a commercially available synthetic intermediate with established utility in several areas of chemical research and development. While its basic chemical identity is well-defined, a significant gap exists in the public domain regarding its detailed physical properties and specific, validated synthetic protocols. Researchers and scientists are encouraged to perform their own characterization and optimization for any application.

References

Ethyl 3-bromo-5-fluoroisonicotinate molecular structure and weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, properties, and a representative synthesis protocol for Ethyl 3-bromo-5-fluoroisonicotinate, a key building block in modern medicinal chemistry and material science.

Molecular Properties and Structure

This compound is a substituted pyridine derivative incorporating both bromine and fluorine atoms. These halogens impart unique electronic properties and metabolic stability, making it a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1][2]

Quantitative Data Summary

PropertyValue
Molecular Formula C₈H₇BrFNO₂
Molecular Weight 248.05 g/mol
CAS Number 1214335-25-7
Canonical SMILES CCOC(=O)c1c(F)cncc1Br

Molecular Structure Visualization

The structure of this compound is characterized by a pyridine ring substituted at the 3-position with a bromine atom, at the 5-position with a fluorine atom, and at the 4-position with an ethyl carboxylate group.

Molecular structure of this compound.

Experimental Protocol: Synthesis

The following is a representative experimental protocol for the synthesis of a structurally analogous compound, Ethyl 3-bromo-5-chloroisonicotinate, which can be adapted for the synthesis of this compound by utilizing the corresponding starting material, 3-bromo-5-fluoropyridine.

Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_process Process cluster_product Product 3-bromo-5-fluoropyridine 3-bromo-5-fluoropyridine Reaction at -78°C Reaction at -78°C 3-bromo-5-fluoropyridine->Reaction at -78°C LDA LDA LDA->Reaction at -78°C Ethyl Chloroformate Ethyl Chloroformate Ethyl Chloroformate->Reaction at -78°C Quenching with NaHCO3 Quenching with NaHCO3 Reaction at -78°C->Quenching with NaHCO3 Extraction with Ethyl Acetate Extraction with Ethyl Acetate Quenching with NaHCO3->Extraction with Ethyl Acetate Purification Purification Extraction with Ethyl Acetate->Purification This compound This compound Purification->this compound

Synthetic workflow for this compound.

Methodology

  • Reaction Setup: A solution of lithium diisopropylamide (LDA) in an anhydrous solvent such as tetrahydrofuran (THF) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C.

  • Addition of Starting Material: A solution of 3-bromo-5-fluoropyridine in anhydrous THF is added dropwise to the cooled LDA solution. The reaction mixture is stirred at -78 °C for approximately 45 minutes.

  • Electrophilic Quench: Ethyl chloroformate is then added slowly to the reaction mixture over a period of 15-20 minutes. The mixture is stirred for an additional 20 minutes at -78 °C.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: The aqueous mixture is extracted multiple times with ethyl acetate. The combined organic layers are washed with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography (e.g., CombiFlash) using a gradient of ethyl acetate in hexane to afford the pure this compound.

Disclaimer: This protocol is for informational purposes only and should be adapted and optimized by qualified personnel in a properly equipped laboratory setting. All chemical handling should be performed with appropriate safety precautions.

References

An In-depth Technical Guide to Ethyl 3-bromo-5-fluoroisonicotinate for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Ethyl 3-bromo-5-fluoroisonicotinate, a key building block in synthetic and medicinal chemistry. This document outlines its chemical properties, reliable suppliers for research-grade material, a detailed synthetic protocol, and an exemplary experimental procedure for its application in cross-coupling reactions, a common transformation in the development of novel therapeutic agents.

Chemical Properties and Supplier Information

This compound is a halogenated pyridine derivative widely utilized as an intermediate in the synthesis of complex organic molecules. Its distinct substitution pattern, featuring both a bromine and a fluorine atom, allows for selective functionalization, making it a valuable scaffold in drug discovery and materials science.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 1214335-25-7
Molecular Formula C₈H₇BrFNO₂
Molecular Weight 248.05 g/mol
Appearance Off-white to yellow solid
Purity Typically ≥95% (research grade)
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

Table 2: Sourcing of Research-Grade this compound

SupplierReported Purity
A2B Chem≥95%
AOBChem≥97%
ChemicalBook≥95%
BLD Pharm≥97%
ParchemInquire for specifications

Note: Purity levels are as reported by the suppliers and may vary. It is recommended to request a certificate of analysis for lot-specific data.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. The following protocol is adapted from established procedures for analogous compounds.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

G cluster_0 Step 1: Directed Ortho-Metalation and Carboxylation 3-Bromo-5-fluoropyridine 3-Bromo-5-fluoropyridine Intermediate_1 This compound 3-Bromo-5-fluoropyridine->Intermediate_1 1. LDA, THF, -78 °C 2. Ethyl Chloroformate

A schematic for the synthesis of this compound.

Materials:

  • 3-Bromo-5-fluoropyridine

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Ethyl chloroformate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of lithium diisopropylamide (LDA) in anhydrous THF under a nitrogen atmosphere and cooled to -78 °C, a solution of 3-bromo-5-fluoropyridine in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at -78 °C for 45 minutes.

  • Ethyl chloroformate is then added slowly to the reaction mixture.

  • After stirring for an additional 20 minutes at -78 °C, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is allowed to warm to room temperature, and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is instrumental in forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures, which are common motifs in kinase inhibitors and other biologically active molecules.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with a Pyrazole Boronic Acid Derivative

This protocol is based on procedures described in patent literature for the synthesis of kinase inhibitor precursors and has been adapted for this specific substrate.

Reaction Scheme:

G Ethyl_3_bromo_5_fluoroisonicotinate Ethyl 3-bromo-5- fluoroisonicotinate Coupled_Product Ethyl 3-(pyrazol-4-yl)-5- fluoroisonicotinate Ethyl_3_bromo_5_fluoroisonicotinate->Coupled_Product Pd Catalyst Base Solvent, Heat Pyrazole_Boronic_Acid Pyrazole Boronic Acid Derivative Pyrazole_Boronic_Acid->Coupled_Product

A general workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • A suitable pyrazole boronic acid or boronate ester derivative

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water as a co-solvent)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound, the pyrazole boronic acid derivative, the palladium catalyst, and the base.

  • The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon).

  • The solvent system (e.g., a mixture of 1,4-dioxane and water) is added.

  • The reaction mixture is heated to a specified temperature (typically between 80-120 °C) and stirred for several hours, with reaction progress monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water and ethyl acetate.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.

Role in Kinase Inhibitor Signaling Pathways

Substituted pyridines and pyrazoles are core structural motifs in a multitude of kinase inhibitors. These drugs often target specific signaling pathways that are dysregulated in diseases such as cancer. The products derived from this compound can serve as intermediates in the synthesis of inhibitors that target pathways like the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Kinase_Inhibitor Kinase Inhibitor (Derived from Ethyl 3-bromo-5-fluoroisonicotinate) Kinase_Inhibitor->RAF

MAPK/ERK signaling pathway with a hypothetical point of inhibition.

This guide serves as a foundational resource for researchers working with this compound. For specific applications and troubleshooting, consulting the primary literature and safety data sheets is strongly recommended.

Ethyl 3-bromo-5-fluoroisonicotinate safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Ethyl 3-bromo-5-fluoroisonicotinate (CAS No. 1214335-25-7), a versatile building block in pharmaceutical and chemical synthesis.[1] The information is compiled to assist researchers and professionals in handling this compound safely.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueSource
CAS Number 1214335-25-7[1][2][3][4]
Molecular Formula C8H7BrFNO2[1][4]
Molecular Weight 248.0491 g/mol [1]
Appearance White to yellow Solid[5]
Purity 98.0%[2]
Boiling Point 159 °C / 318 °F
Density 1.506 g/cm3 (at 25 °C / 77 °F)
Storage Temperature 2-8°C[5]

Hazard Identification and Precautionary Measures

This compound is classified as a hazardous chemical. The following hazard and precautionary statements are based on available safety data sheets.

Hazard Statements:

  • H226: Flammable liquid and vapour.

  • H300 + H310 + H330: Fatal if swallowed, in contact with skin or if inhaled.

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H410: Very toxic to aquatic life with long lasting effects.

Precautionary Statements: A comprehensive list of precautionary statements is provided below, categorized by prevention, response, storage, and disposal.

CategoryPrecautionary Statement CodeDescription
Prevention P210Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[6]
P233Keep container tightly closed.
P240Ground/bond container and receiving equipment.
P241Use explosion-proof electrical/ventilating/lighting equipment.
P242Use only non-sparking tools.
P243Take precautionary measures against static discharge.
P260Do not breathe mist or vapours.
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P262Do not get in eyes, on skin, or on clothing.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P273Avoid release to the environment.
P280Wear protective gloves/eye protection/face protection.
P284Wear respiratory protection.
Response P301 + P310IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[7]
P301 + P312 + P330IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P303 + P361 + P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
P304 + P340 + P310IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.
P304 + P340 + P312IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.
P362Take off contaminated clothing and wash before reuse.
Storage P405Store locked up.[7]
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols & Handling

Safe Handling Procedures:

  • Work under a chemical fume hood.

  • Do not inhale the substance or mixture.

  • Avoid the generation of vapours and aerosols.

  • Ensure adequate ventilation, especially in confined areas.[8]

  • Keep away from open flames, hot surfaces, and sources of ignition.[6]

  • Take precautionary measures against static discharge.

  • Wear appropriate personal protective equipment (PPE), including flame-retardant antistatic protective clothing, gloves, and eye/face protection.[8]

  • Wash hands and face thoroughly after handling.

Storage Conditions:

  • Store in a dry, cool, and well-ventilated place.[6][9]

  • Keep the container tightly closed.[6]

  • Keep away from heat and sources of ignition.

  • Store in a locked-up area or one accessible only to qualified or authorized personnel.

  • Incompatible materials to avoid are strong oxidizing agents, strong bases, and strong reducing agents.[6]

First-Aid and Emergency Procedures

The following diagrams illustrate the recommended first-aid and spill response procedures.

FirstAidResponse cluster_exposure Exposure Route cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation MoveToFreshAir Move to fresh air Inhalation->MoveToFreshAir SkinContact Skin Contact RemoveClothing Take off contaminated clothing SkinContact->RemoveClothing EyeContact Eye Contact RinseWithWater Rinse with plenty of water EyeContact->RinseWithWater For at least 15 minutes Ingestion Ingestion RinseMouth Rinse mouth Ingestion->RinseMouth CallPoisonCenter Immediately call POISON CENTER/doctor MoveToFreshAir->CallPoisonCenter RemoveClothing->RinseWithWater Wash with soap and water CallOphthalmologist Call in ophthalmologist RinseWithWater->CallOphthalmologist RinseMouth->CallPoisonCenter SeekMedicalAdvice Get medical advice/attention

Caption: First-aid measures for different exposure routes.

SpillResponseWorkflow Start Spill Occurs Evacuate Evacuate danger area Start->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate IgnitionSources Remove all sources of ignition Ventilate->IgnitionSources PPE Wear appropriate PPE IgnitionSources->PPE Containment Contain spill with inert absorbent material PPE->Containment Collection Collect into suitable, closed containers for disposal Containment->Collection Cleanup Clean affected area Collection->Cleanup Disposal Dispose of waste in accordance with regulations Cleanup->Disposal

Caption: General workflow for spill response.

Toxicological and Ecological Information

Detailed toxicological and ecological studies for this compound are not extensively available in the public domain. However, based on the hazard classifications, it is known to be fatal if swallowed, inhaled, or in contact with skin. It is also very toxic to aquatic life with long-lasting effects. Therefore, release into the environment must be strictly avoided.

Symptoms of exposure may include coughing, shortness of breath, headache, nausea, and vomiting.

Stability and Reactivity

  • Reactivity: Vapour/air mixtures can be explosive with intense warming.

  • Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).

  • Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[6] Also, avoid incompatible products.

  • Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[6]

  • Hazardous Decomposition Products: Under fire conditions, it may produce carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides, gaseous hydrogen fluoride (HF), fluorine, and bromine.[6][8]

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Chemicals should be left in their original containers, and not mixed with other waste. Uncleaned containers should be handled in the same manner as the product itself.

References

Ethyl 3-bromo-5-fluoroisonicotinate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Ethyl 3-bromo-5-fluoroisonicotinate is a halogenated pyridine derivative that has emerged as a critical building block in modern organic synthesis. Its unique trifunctionalized structure, featuring a pyridine core substituted with a bromine atom, a fluorine atom, and an ethyl ester group, offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth overview of its chemical properties, synthesis, and key applications, particularly in the realm of medicinal chemistry and drug discovery, with a focus on its role in the development of kinase inhibitors.

Chemical and Physical Properties

This compound is a compound with the chemical formula C₈H₇BrFNO₂ and a molecular weight of approximately 248.05 g/mol .[1] Its unique substitution pattern significantly influences its reactivity and physical characteristics. While specific experimental data for some physical properties are not widely published, key identifiers and safety information are available.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 1214335-25-7[1][2]
Molecular Formula C₈H₇BrFNO₂[1][2]
Molecular Weight 248.05 g/mol [1]
Purity Typically ≥97%[2]
Appearance Not specified in available literature
Storage Temperature 2-8°C[2]

Safety Information:

This compound is associated with the following hazard statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Appropriate personal protective equipment (PPE) should be used when handling this compound.

Synthesis of this compound

Experimental Protocol: Synthesis of this compound (Adapted from the chloro-analog)

This protocol is based on the synthesis of Ethyl 3-bromo-5-chloroisonicotinate and is expected to be applicable with minor modifications for the fluoro-derivative.

Materials:

  • 3-Bromo-5-fluoropyridine

  • Lithium diisopropylamide (LDA) solution (e.g., 2 M in THF/heptane/ethylbenzene)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl chloroformate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

Procedure:

  • In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 3-bromo-5-fluoropyridine (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of Lithium diisopropylamide (LDA) (approx. 1.05 eq) to the cooled solution while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 45-60 minutes.

  • Slowly add ethyl chloroformate (1.1-1.5 eq) to the reaction mixture, ensuring the temperature remains at -78 °C.

  • Continue stirring at -78 °C for an additional 30-60 minutes.

  • Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound.

dot

Caption: Synthetic workflow for this compound.

Key Reactions and Applications in Drug Discovery

The bromine atom on the pyridine ring of this compound is strategically positioned for various palladium-catalyzed cross-coupling reactions. This reactivity makes it a valuable building block for introducing molecular diversity and constructing complex scaffolds for biologically active molecules, particularly in the field of kinase inhibitors.[4][5][6]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of biaryl and hetero-biaryl structures, which are common motifs in kinase inhibitors that target the ATP-binding site.

General Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid or ester (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

  • Solvent (e.g., 1,4-dioxane/water, DME, toluene)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid or ester, the palladium catalyst, and the base.

  • Degas the mixture by bubbling with nitrogen or argon for 15-30 minutes.

  • Add the degassed solvent(s).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to obtain the coupled product.

dot

Suzuki_Coupling Reactants This compound + Arylboronic Acid Catalyst Pd Catalyst + Base Reactants->Catalyst Solvent Solvent, Heat Catalyst->Solvent Product Coupled Biaryl Product Solvent->Product

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Sonogashira Cross-Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne.[7][8][9] This reaction is crucial for synthesizing compounds with alkynyl linkers, which can act as rigid spacers or as precursors for further functionalization in drug candidates.

General Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a reaction vessel under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, and CuI.

  • Add the solvent and the base.

  • Add the terminal alkyne to the mixture.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the crude product via column chromatography.

dot

Sonogashira_Coupling Reactants This compound + Terminal Alkyne Catalysts Pd Catalyst + CuI + Base Reactants->Catalysts Product Alkynyl-substituted Product Catalysts->Product

Caption: General scheme of a Sonogashira cross-coupling reaction.

Application in Kinase Inhibitor Synthesis

The dysregulation of protein kinases is a hallmark of many diseases, including cancer.[10] Consequently, kinase inhibitors are a major class of therapeutic agents. The substituted pyridine core is a common scaffold in many FDA-approved kinase inhibitors. While specific examples detailing the use of this compound in the synthesis of named kinase inhibitors are not prevalent in publicly available literature, its structural motifs are highly relevant. For instance, the synthesis of various bromo-pyrimidine analogues as tyrosine kinase inhibitors highlights the importance of halogenated heterocyclic building blocks in this field.[5][10] The strategic placement of the bromo and fluoro substituents on the isonicotinate scaffold allows for precise structural modifications to optimize binding affinity and selectivity for the target kinase.

Logical Relationship in Kinase Inhibitor Design:

dot

Kinase_Inhibitor_Design BuildingBlock Ethyl 3-bromo-5- fluoroisonicotinate CouplingRxns Suzuki / Sonogashira Coupling BuildingBlock->CouplingRxns Scaffold Diverse Pyridine Scaffolds CouplingRxns->Scaffold Optimization SAR Studies & Lead Optimization Scaffold->Optimization Candidate Kinase Inhibitor Drug Candidate Optimization->Candidate

Caption: Role of the building block in kinase inhibitor discovery.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the development of novel pharmaceuticals. Its trifunctionalized nature allows for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery. The ability to readily introduce diverse substituents through Suzuki-Miyaura and Sonogashira couplings makes this compound an attractive starting material for the synthesis of complex molecules, including potent and selective kinase inhibitors. As the demand for new therapeutics continues to grow, the importance of such well-designed building blocks in accelerating the drug discovery process cannot be overstated.

References

A Technical Guide to High-Purity Ethyl 3-bromo-5-fluoroisonicotinate for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential technical information on high-purity Ethyl 3-bromo-5-fluoroisonicotinate, a key building block in the synthesis of novel pharmaceuticals. This document outlines commercial sources, purity specifications, and a detailed experimental protocol for its synthesis and purification, enabling researchers to confidently source and utilize this critical reagent in their discovery and development workflows.

Commercial Suppliers and Purity Specifications

High-purity this compound is available from a range of specialized chemical suppliers. The quality and purity of this reagent are critical for the success of subsequent synthetic steps and the development of active pharmaceutical ingredients. The following table summarizes the offerings from several key commercial vendors. Researchers are advised to request lot-specific Certificates of Analysis for detailed impurity profiles and analytical data.

SupplierCAS NumberStated PurityAnalytical Data Availability
A2B Chem1214335-25-795%Inquire for details
AOBChem USA1214335-25-797%Inquire for details
BLD Pharm1214335-25-7Inquire for detailsNMR, HPLC, LC-MS, UPLC & more available[1]
Boroncore1214335-25-7≥98%Inquire for details
ChemicalBook1214335-25-7Inquire for detailsGeneral properties available[2]
Chemsrc1214335-25-798.0%[2]General properties available[2]
Parchem1036389-05-5Inquire for detailsInquire for details[3]

Experimental Protocols

The following section details a representative experimental protocol for the synthesis and purification of this compound. This procedure is adapted from a method reported for the synthesis of the analogous compound, Ethyl 3-bromo-5-chloroisonicotinate.[4]

Synthesis of this compound

Materials:

  • 3-bromo-5-fluoropyridine

  • Lithium diisopropylamide (LDA) solution (e.g., 2 M in THF/heptane/ethylbenzene)

  • Ethyl chloroformate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

Procedure:

  • Reaction Setup: In a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, prepare a solution of lithium diisopropylamide (LDA) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Addition of Starting Material: To the cooled LDA solution, slowly add a solution of 3-bromo-5-fluoropyridine in anhydrous THF, maintaining the temperature at -78 °C. Stir the resulting mixture at this temperature for 45 minutes.

  • Esterification: Slowly add ethyl chloroformate to the reaction mixture over a period of 15 minutes, ensuring the temperature remains at -78 °C. Continue stirring for an additional 20 minutes.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Allow the mixture to warm to room temperature, then extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by flash column chromatography on silica gel.

Procedure:

  • Column Preparation: Prepare a silica gel column using a suitable solvent system, such as a gradient of 0-10% ethyl acetate in hexane.

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the prepared solvent system, collecting fractions.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a pale yellow oil.

Workflow and Pathway Diagrams

To facilitate a clear understanding of the procurement and synthesis processes, the following diagrams have been generated.

procurement_workflow cluster_procurement Procurement and Quality Control start Identify Need for This compound supplier_id Identify Potential Suppliers start->supplier_id quote_request Request Quotes and Certificates of Analysis supplier_id->quote_request supplier_eval Evaluate Supplier Data (Purity, Impurities, Cost) quote_request->supplier_eval selection Select Supplier and Place Order supplier_eval->selection receive Receive Material and Quarantine selection->receive qc_testing In-house QC Testing (e.g., NMR, HPLC) receive->qc_testing release Release for Use in R&D qc_testing->release Meets Specs reject Reject and Return to Supplier qc_testing->reject Fails Specs synthetic_pathway cluster_synthesis Synthetic Pathway of this compound start 3-bromo-5-fluoropyridine intermediate Lithiation with LDA at -78°C start->intermediate product This compound intermediate->product reagent Ethyl Chloroformate reagent->intermediate purification Purification by Flash Chromatography product->purification final_product High-Purity Product purification->final_product

References

The Dual Halogen Influence: Unpacking the Reactivity of Ethyl 3-bromo-5-fluoroisonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 3-bromo-5-fluoroisonicotinate, a versatile heterocyclic building block, holds significant potential in the realms of pharmaceutical, agrochemical, and materials science. Its unique trifunctionalized pyridine core, featuring bromine, fluorine, and an ethyl ester group, offers a rich landscape for synthetic transformations. This guide delves into the nuanced roles of the bromine and fluorine substituents in modulating the reactivity of the pyridine ring, providing a comprehensive resource for professionals engaged in the design and synthesis of novel molecules.

Physicochemical Properties and Structural Features

This compound is a compound with the chemical formula C8H7BrFNO2 and a molecular weight of 248.05 g/mol .[1][2] Its structure is characterized by a pyridine ring substituted with a bromine atom at the 3-position, a fluorine atom at the 5-position, and an ethyl carboxylate group at the 4-position (isonicotinate).

PropertyValueReference
Molecular Formula C8H7BrFNO2[1][2]
Molecular Weight 248.05 g/mol
CAS Number 1214335-25-7[1][2][3][4]
SMILES CCOC(=O)c1c(F)cncc1Br[1]

The strategic placement of these functional groups imparts a unique electronic and steric profile to the molecule, governing its reactivity in various chemical transformations.

The Electronic Tug-of-War: Influence of Bromine and Fluorine on Reactivity

The reactivity of the pyridine ring in this compound is primarily dictated by the interplay of the electronic effects of the bromine and fluorine atoms. Both are halogens and thus exert a deactivating, electron-withdrawing inductive effect (-I) on the aromatic ring. However, they differ in their mesomeric effects (+M) and their influence on different positions of the ring.

Fluorine's Role:

  • Strong Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the pyridine ring, making it more electron-deficient and generally less reactive towards electrophilic aromatic substitution.

  • Weak Mesomeric Effect (+M): While fluorine possesses lone pairs that can be donated to the ring, its +M effect is relatively weak compared to other halogens.

Bromine's Role:

  • Moderate Inductive Effect (-I): Bromine is less electronegative than fluorine, resulting in a weaker electron-withdrawing inductive effect.

  • Moderate Mesomeric Effect (+M): Bromine has a more significant +M effect than fluorine, which can partially offset its deactivating inductive effect. This effect is most pronounced at the ortho and para positions relative to the bromine atom.

This electronic balance makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, a common transformation for electron-deficient aromatic systems. The positions ortho and para to the activating ester group and the deactivating halogens are key sites for such reactions.

Synthetic Utility and Key Reactions

The unique substitution pattern of this compound opens doors to a variety of synthetic transformations, allowing for the introduction of diverse functionalities.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the two halogen substituents, makes it an excellent substrate for SNAr reactions. The bromine atom, being a better leaving group than fluorine, is typically displaced by nucleophiles.

Experimental Protocol: General Procedure for SNAr

A solution of this compound (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP) is treated with a nucleophile (1.1-1.5 eq) and a base (e.g., K2CO3, Cs2CO3, or NaH) if required. The reaction mixture is heated to a temperature ranging from 80 to 150 °C and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

dot

Caption: General workflow for SNAr reactions.

Cross-Coupling Reactions

The bromine atom at the 3-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents.

Experimental Protocol: General Procedure for Suzuki Coupling

To a degassed mixture of this compound (1.0 eq), a boronic acid or ester (1.1-1.5 eq), and a base (e.g., K2CO3, Cs2CO3, or K3PO4) in a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water, or DME) is added a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) and a ligand if necessary. The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.

dot

Caption: Key steps in a Suzuki cross-coupling reaction.

Logical Relationship of Reactivity

The reactivity of this compound can be summarized by considering the directing effects of its substituents.

dot

References

An In-depth Technical Guide to Ethyl 3-bromo-5-fluoroisonicotinate: A Key Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-bromo-5-fluoroisonicotinate, a versatile heterocyclic building block crucial in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its unique substitution pattern, featuring both bromine and fluorine atoms on a pyridine ring, offers a strategic platform for the synthesis of complex molecular architectures.[1] This document details its synthesis, key reactions, and applications, supported by experimental protocols and quantitative data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.

PropertyValueSource
CAS Number 1214335-25-7[2]
Molecular Formula C₈H₇BrFNO₂[2]
Molecular Weight 248.05 g/mol [2]
Boiling Point (Predicted) 261.0 ± 40.0 °C[2]
Density (Predicted) 1.575 ± 0.06 g/cm³[2]
Storage Temperature 2-8°C[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 3-amino-5-bromopyridine. The first step involves the formation of the corresponding diazonium salt followed by a Schiemann-type reaction to introduce the fluorine atom, yielding 3-bromo-5-fluoropyridine. The second step is the introduction of the ethyl ester group at the 4-position of the pyridine ring.

Diagram: Synthetic Pathway

Synthesis A 3-Amino-5-bromopyridine B 3-Bromo-5-fluoropyridine A:e->B:w 1. NaNO₂, HBF₄ 2. Toluene, 90°C C This compound B:e->C:w 1. LDA, THF, -78°C 2. ClCO₂Et

Caption: Synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-bromo-5-fluoropyridine from 3-amino-5-bromopyridine

This procedure is based on a known method for the synthesis of fluoropyridines from aminopyridines.[3]

  • Materials: 3-amino-5-bromopyridine (10.0 g, 57.8 mmol), 50% Tetrafluoroboric acid (59 mL), Sodium nitrite (4.19 g, 60.7 mmol), Water (13 mL), Toluene (200 mL), Diethyl ether (150 mL), Dichloromethane, 32% Sodium hydroxide solution, Magnesium sulfate.

  • Procedure:

    • A solution of 3-amino-5-bromopyridine in 50% tetrafluoroboric acid is cooled to -10°C.

    • A solution of sodium nitrite in water is added dropwise, maintaining the temperature at -10°C.

    • The reaction mixture is stirred at -8°C for 1 hour.

    • Diethyl ether is added, and the crude diazonium salt is collected by filtration and washed with ether.

    • The crude diazonium salt is added in portions to preheated toluene at 80°C.

    • The reaction mixture is stirred at 90°C for 1 hour.

    • The organic phase is concentrated, and the residue is suspended in water.

    • The pH is adjusted to 11 with 32% sodium hydroxide solution.

    • The aqueous phase is extracted with dichloromethane.

    • The combined organic phases are washed with water, dried over magnesium sulfate, and concentrated.

    • The crude product is purified by vacuum distillation to yield 3-bromo-5-fluoropyridine.[3]

  • Expected Yield: 55%[3]

Step 2: Synthesis of this compound from 3-bromo-5-fluoropyridine

This protocol is analogous to the synthesis of related isonicotinates.

  • Materials: 3-bromo-5-fluoropyridine, Lithium diisopropylamide (LDA) solution, Anhydrous Tetrahydrofuran (THF), Ethyl chloroformate, Saturated Sodium bicarbonate solution, Ethyl acetate, Brine, Anhydrous Sodium sulfate.

  • Procedure:

    • A solution of LDA in anhydrous THF is cooled to -78°C under a nitrogen atmosphere.

    • A solution of 3-bromo-5-fluoropyridine in anhydrous THF is added dropwise at -78°C.

    • The reaction mixture is stirred at -78°C for 45 minutes.

    • Ethyl chloroformate is added slowly over 15 minutes.

    • After stirring for 20 minutes, the reaction is quenched with a saturated sodium bicarbonate solution.

    • The mixture is extracted with ethyl acetate.

    • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The residue is purified by column chromatography to yield this compound.

  • Note: This is a general procedure; specific quantities and yields may vary.

Key Reactions and Applications in Drug Discovery

This compound is a valuable intermediate primarily due to its reactivity in palladium-catalyzed cross-coupling reactions. The bromine atom can be readily substituted with a variety of functional groups, allowing for the construction of diverse molecular libraries for drug screening.

Palladium-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the pyridine ring enhances the reactivity of the C-Br bond towards oxidative addition to a palladium(0) catalyst. This enables a range of coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.

Diagram: Cross-Coupling Reactions

Reactions Start This compound Suzuki Suzuki Coupling (R-B(OH)₂) Start->Suzuki Pd Catalyst, Base Stille Stille Coupling (R-SnBu₃) Start->Stille Pd Catalyst Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig (R₂NH) Start->Buchwald Pd Catalyst, Base Product Substituted Isonicotinates Suzuki->Product Stille->Product Sonogashira->Product Buchwald->Product

Caption: Common cross-coupling reactions of the title compound.

Application in the Synthesis of Biologically Active Molecules

The substituted isonicotinate core, accessible through the reactions described above, is a common motif in many biologically active compounds. For instance, this intermediate is used in the synthesis of inhibitors of eIF4E (eukaryotic translation initiation factor 4E), a protein implicated in various cancers.

Experimental Protocol: Example of a Suzuki Coupling Reaction (General)
  • Materials: this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃ or Cs₂CO₃), Solvent (e.g., Dioxane/Water or Toluene/Ethanol/Water).

  • Procedure:

    • To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

    • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

    • The solvent mixture is added, and the reaction is heated to the desired temperature (typically 80-100°C) with stirring.

    • The reaction progress is monitored by TLC or LC-MS.

    • Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and predictable reactivity in cross-coupling reactions make it an attractive starting material for the development of novel pharmaceuticals, agrochemicals, and materials.[1] The experimental protocols and data presented in this guide are intended to facilitate its use in research and development settings.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 3-bromo-5-fluoroisonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Ethyl 3-bromo-5-fluoroisonicotinate, a key intermediate in the development of pharmaceuticals and other biologically active molecules.[1] The protocol is adapted from established methods for analogous halogenated pyridine derivatives.

Introduction

This compound is a substituted pyridine derivative containing bromine and fluorine atoms, which impart unique chemical properties valuable for the synthesis of novel compounds in drug discovery and materials science.[1] Its structural complexity makes it a versatile building block for creating a diverse range of molecules with potential therapeutic applications.[1] This protocol details a reproducible method for its preparation from commercially available starting materials.

Reaction Scheme

The synthesis of this compound is achieved through the ortho-lithiation of 3-bromo-5-fluoropyridine, followed by quenching with ethyl chloroformate. This reaction selectively introduces an ethoxycarbonyl group at the 4-position of the pyridine ring.

Overall Reaction:

3-Bromo-5-fluoropyridine + Ethyl Chloroformate → this compound

Quantitative Data Summary

Product NameStarting MaterialsReagentsSolventReaction Temperature (°C)Yield (%)Purity (%)Reference
Ethyl 3-bromo-5-chloroisonicotinate3-Bromo-5-chloropyridine, Ethyl chloroformateLithium diisopropylamide (LDA)Tetrahydrofuran (THF)-7885>95 (by NMR)[2]
This compound 3-Bromo-5-fluoropyridine, Ethyl chloroformate Lithium diisopropylamide (LDA) Tetrahydrofuran (THF) -78 (Estimated ~80-90) >95 (by NMR) Adapted Protocol

Experimental Protocol

This protocol is adapted from the synthesis of Ethyl 3-bromo-5-chloroisonicotinate and is expected to yield the desired product in high purity.[2]

Materials:

  • 3-Bromo-5-fluoropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (2 M in THF/heptane/ethylbenzene)

  • Ethyl chloroformate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Low-temperature thermometer

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system (e.g., CombiFlash) or glass column

Procedure:

  • Reaction Setup:

    • To a dry three-necked flask under a nitrogen atmosphere, add anhydrous THF (20 mL).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add a 2 M solution of LDA (1.1 equivalents) to the cooled THF.

  • Formation of the Lithiated Intermediate:

    • In a separate flask, dissolve 3-bromo-5-fluoropyridine (1.0 equivalent) in anhydrous THF (40 mL).

    • Slowly add the solution of 3-bromo-5-fluoropyridine to the LDA solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 45 minutes.

  • Quenching with Ethyl Chloroformate:

    • Slowly add ethyl chloroformate (1.1 equivalents) to the reaction mixture over 15 minutes, ensuring the temperature remains at -78 °C.

    • Stir the mixture for an additional 20 minutes at -78 °C.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting residue by flash chromatography using a gradient of 0-10% ethyl acetate in hexane to afford this compound as a pale yellow oil.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

The following diagrams illustrate the synthesis workflow and the proposed chemical transformation.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up and Purification start Dry three-necked flask under N2 add_THF Add anhydrous THF start->add_THF cool Cool to -78 °C add_THF->cool add_LDA Add LDA solution cool->add_LDA add_pyridine Add 3-bromo-5-fluoropyridine solution add_LDA->add_pyridine stir_lithiation Stir for 45 min at -78 °C add_pyridine->stir_lithiation add_chloroformate Add ethyl chloroformate stir_lithiation->add_chloroformate stir_quench Stir for 20 min at -78 °C add_chloroformate->stir_quench quench_reaction Quench with NaHCO3 stir_quench->quench_reaction extraction Extract with Ethyl Acetate quench_reaction->extraction wash Wash with H2O and Brine extraction->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify product This compound purify->product

Caption: Synthesis workflow for this compound.

Chemical_Transformation reactant1 3-Bromo-5-fluoropyridine product This compound reactant1->product 1. LDA, THF, -78 °C 2. reactant2 Ethyl Chloroformate reactant2->product

Caption: Chemical transformation for the synthesis.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using Ethyl 3-bromo-5-fluoroisonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing Ethyl 3-bromo-5-fluoroisonicotinate. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel substituted pyridine derivatives. The following sections offer insights into common reaction conditions, detailed step-by-step procedures, and visual guides to the experimental workflow and catalytic cycle.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (such as a boronic acid or boronic ester) and an organic halide or triflate. This reaction is widely employed in the synthesis of biaryls, polyolefins, styrenes, and substituted heterocycles. Its popularity stems from the mild reaction conditions, commercial availability of a wide range of boronic acids, and the low toxicity of the boron-containing byproducts.

For this compound, the Suzuki coupling enables the introduction of various aryl or heteroaryl substituents at the 3-position of the pyridine ring, a key transformation in the development of new pharmaceutical agents and functional materials.

Data Presentation: Key Reaction Components

The success of a Suzuki coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize common components used for the coupling of heteroaryl halides, which can be adapted for reactions with this compound.

Table 1: Commonly Used Palladium Catalysts and Ligands

Catalyst/Pre-catalystLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)1-5A common and effective catalyst, though can be sensitive to air and moisture.
PdCl₂(dppf)[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)1-5An air-stable catalyst, often used for challenging couplings.
Pd(OAc)₂Palladium(II) acetate1-5A common Pd(II) source, requires a ligand to be added separately.
Pd₂(dba)₃Tris(dibenzylideneacetone)dipalladium(0)1-3A stable Pd(0) source, used with a variety of phosphine ligands.
SPhos2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl2-10A bulky and electron-rich ligand, often effective for difficult couplings.
XPhos2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl2-10Another highly effective Buchwald ligand for a broad range of substrates.

Table 2: Common Bases and Solvents

BaseStrengthTypical EquivalentsSolventPolarityNotes
K₂CO₃Moderate2-31,4-Dioxane/WaterPolar AproticA widely used and effective base/solvent system.
Na₂CO₃Moderate2-3Toluene/WaterNonpolar/PolarAnother common biphasic system.
K₃PO₄Strong2-31,4-Dioxane/WaterPolar AproticA stronger base, can be beneficial for less reactive substrates.
Cs₂CO₃Strong2-31,4-DioxanePolar AproticOften used in challenging couplings where other bases fail.
KFMild2-3Tetrahydrofuran (THF)Polar AproticA milder base, can be useful for base-sensitive substrates.

Experimental Protocols

The following protocols provide a general framework for performing Suzuki coupling reactions with this compound. Researchers should optimize these conditions for their specific arylboronic acid and desired scale.

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol describes a general method for the coupling of this compound with a generic arylboronic acid.

Reagents and Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane and Water, typically in a 4:1 to 10:1 ratio)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to remove oxygen.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 3-aryl-5-fluoroisonicotinate.

Protocol 2: Specific Example - Synthesis of Ethyl 3-(4-ethoxyphenyl)-5-fluoroisonicotinate

This protocol provides a specific example with calculated reagent quantities.

Reagents:

  • This compound (248 mg, 1.0 mmol)

  • (4-Ethoxyphenyl)boronic acid (182 mg, 1.1 mmol)

  • Pd(PPh₃)₄ (58 mg, 0.05 mmol)

  • K₂CO₃ (414 mg, 3.0 mmol)

  • 1,4-Dioxane (8 mL, degassed)

  • Water (2 mL, degassed)

Procedure:

  • Follow the general procedure outlined in Protocol 1.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • After workup and purification by column chromatography (10-30% ethyl acetate in hexanes), the product, Ethyl 3-(4-ethoxyphenyl)-5-fluoroisonicotinate, is expected as a solid.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants: - this compound - Arylboronic Acid - Catalyst & Base Inert Establish Inert Atmosphere (N2/Ar) Reactants->Inert Solvent Add Degassed Solvents Inert->Solvent Heat Heat and Stir (80-100 °C, 2-24h) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool and Quench (Water/EtOAc) Monitor->Quench Extract Extraction Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the Suzuki coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'(L_n) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination ArX Ar-X ArB Ar'-B(OR)2 Base Base Product Ar-Ar' p1->Transmetal Ar'-B(OR)2 + Base p2->Pd0 Ar-Ar' p3->OxAdd Ar-X (Ethyl 3-bromo-5- fluoroisonicotinate)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Application Notes and Protocols: Ethyl 3-bromo-5-fluoroisonicotinate in Pharmaceutical Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-bromo-5-fluoroisonicotinate is a versatile halogenated pyridine derivative that serves as a critical building block in the synthesis of various biologically active molecules. Its unique substitution pattern, featuring bromo, fluoro, and ethyl ester functionalities, provides multiple reaction sites for medicinal chemists to elaborate complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the discovery of potent kinase inhibitors, with a specific focus on the development of c-Met kinase inhibitors for oncology applications.

Chemical Properties

PropertyValue
Chemical Name This compound
CAS Number 1214335-25-7
Molecular Formula C₈H₇BrFNO₂
Molecular Weight 248.05 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in dichloromethane, ethyl acetate, and methanol

Application in c-Met Kinase Inhibitor Synthesis

This compound is a key precursor for the synthesis of potent and selective c-Met kinase inhibitors. The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility.[1][2] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of numerous human cancers, making it an attractive target for therapeutic intervention.[3][4][5]

The bromine atom at the 3-position of the pyridine ring provides a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl moieties. The fluorine atom at the 5-position can enhance binding affinity and modulate the physicochemical properties of the final compound. The ethyl ester at the 4-position can be readily hydrolyzed and converted to an amide, a common pharmacophore in kinase inhibitors.

A notable application of this compound is in the synthesis of triazolopyridazine-based c-Met inhibitors. These compounds have demonstrated significant inhibitory activity against the c-Met kinase.

Experimental Protocols

Protocol 1: Synthesis of a Triazolopyridazine c-Met Inhibitor Intermediate

This protocol describes the synthesis of a key intermediate from this compound, which can be further elaborated to generate a potent c-Met inhibitor.

Step 1: Hydrazinolysis of this compound

  • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude 3-bromo-5-fluoroisonicotinohydrazide.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Cyclization to form the Triazolopyridazine Core

  • Suspend the 3-bromo-5-fluoroisonicotinohydrazide (1.0 eq) in a suitable solvent such as acetic acid.

  • Add a suitable cyclizing agent, for example, triethyl orthoformate (1.2 eq).

  • Heat the mixture to reflux for several hours, monitoring by TLC.

  • Cool the reaction to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield the triazolopyridazine intermediate.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of the brominated triazolopyridazine intermediate with a boronic acid.

  • To a reaction vessel, add the brominated triazolopyridazine intermediate (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Add a mixture of a suitable organic solvent (e.g., 1,4-dioxane) and water.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired coupled product.

Biological Evaluation Protocols

Protocol 3: In Vitro c-Met Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against the c-Met kinase.

  • Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl₂, MnCl₂, and a source of ATP.

  • Add the purified recombinant c-Met kinase enzyme to the wells of a 96-well plate.

  • Add the test compound at various concentrations (typically in DMSO, with the final DMSO concentration kept below 1%).

  • Initiate the kinase reaction by adding a substrate peptide and ATP.

  • Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a commercially available kinase assay kit (e.g., Kinase-Glo®).[6]

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Protocol 4: Cell-Based c-Met Phosphorylation Assay

This protocol describes how to measure the inhibition of c-Met phosphorylation in a cellular context.

  • Plate a c-Met-dependent cancer cell line (e.g., GTL-16) in a 96-well plate and allow the cells to adhere overnight.

  • Treat the cells with the test compound at various concentrations for a specified time.

  • Lyse the cells and quantify the amount of phosphorylated c-Met using an ELISA-based method or a cell-based assay technology like AlphaScreen™.[7][8]

  • Determine the IC₅₀ value for the inhibition of cellular c-Met phosphorylation.

Data Presentation

The following table summarizes the in vitro activity of a representative c-Met inhibitor synthesized using this compound as a starting material.

Compound IDc-Met IC₅₀ (nM)Reference
Example Compound 1 10Patent WO 2007/138345 A1

Visualizations

c-Met Signaling Pathway

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds P1 P cMet->P1 Autophosphorylation P2 P cMet->P2 GAB1 GAB1 P1->GAB1 Recruits STAT3 STAT3 P1->STAT3 Activates GRB2 GRB2 P2->GRB2 Recruits SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus STAT3->Nucleus Proliferation Proliferation Nucleus->Proliferation Survival Survival Nucleus->Survival Motility Motility Nucleus->Motility Inhibitor c-Met Inhibitor (Derived from Ethyl 3-bromo-5-fluoroisonicotinate) Inhibitor->cMet Inhibits

Caption: The c-Met signaling pathway and the point of intervention for inhibitors.

General Synthetic Workflow

Synthetic_Workflow Start Ethyl 3-bromo-5- fluoroisonicotinate Step1 Hydrazinolysis Start->Step1 Intermediate1 3-bromo-5-fluoro- isonicotinohydrazide Step1->Intermediate1 Step2 Cyclization Intermediate1->Step2 Intermediate2 Brominated Triazolopyridazine Step2->Intermediate2 Step3 Suzuki Coupling Intermediate2->Step3 Final Final c-Met Inhibitor Step3->Final BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Step3

Caption: Synthetic workflow for a c-Met inhibitor from the starting material.

References

Application Notes and Protocols for Ethyl 3-bromo-5-fluoroisonicotinate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 3-bromo-5-fluoroisonicotinate as a key intermediate in the synthesis of novel agrochemicals. The following sections detail a representative synthetic protocol for the preparation of a hypothetical pyridinecarboxamide fungicide, including reaction schemes, experimental procedures, and expected quantitative data.

Introduction

This compound is a versatile halogenated pyridine derivative that serves as a crucial building block in the development of new agrochemicals.[1] The presence of both bromine and fluorine atoms on the pyridine ring offers unique electronic properties and multiple reaction sites for further chemical modifications. The bromine atom can be readily displaced or utilized in cross-coupling reactions, while the fluorine atom can enhance the biological activity and metabolic stability of the final product. These characteristics make this compound an attractive starting material for the synthesis of a wide range of pesticides, including herbicides, fungicides, and insecticides.

Application: Synthesis of a Novel Pyridinecarboxamide Fungicide

Pyridinecarboxamides are an important class of fungicides known for their efficacy against a broad spectrum of fungal pathogens. The following protocol describes a hypothetical two-step synthesis of a novel pyridinecarboxamide fungicide from this compound. The synthesis involves an amidation reaction followed by a Suzuki coupling.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

G A This compound B Amidation with 2-aminotoluene A->B Step 1 C Intermediate: 3-bromo-5-fluoro-N-(o-tolyl)isonicotinamide B->C D Suzuki Coupling with (4-methoxyphenyl)boronic acid C->D Step 2 E Final Product: 5-fluoro-3-(4-methoxyphenyl)-N-(o-tolyl)isonicotinamide D->E

Caption: Synthetic workflow for the preparation of a novel pyridinecarboxamide fungicide.

Experimental Protocols

Step 1: Synthesis of 3-bromo-5-fluoro-N-(o-tolyl)isonicotinamide

This step involves the amidation of this compound with 2-aminotoluene.

Materials:

  • This compound (1.0 eq)

  • 2-aminotoluene (1.2 eq)

  • Sodium tert-butoxide (1.5 eq)

  • Anhydrous Toluene

  • Nitrogen gas

Procedure:

  • To a solution of this compound in anhydrous toluene, add 2-aminotoluene and sodium tert-butoxide.

  • Purge the reaction mixture with nitrogen gas for 15 minutes.

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-bromo-5-fluoro-N-(o-tolyl)isonicotinamide.

Step 2: Synthesis of 5-fluoro-3-(4-methoxyphenyl)-N-(o-tolyl)isonicotinamide (Final Product)

This step involves a Suzuki coupling reaction to introduce an aryl group at the 3-position of the pyridine ring.

Materials:

  • 3-bromo-5-fluoro-N-(o-tolyl)isonicotinamide (1.0 eq)

  • (4-methoxyphenyl)boronic acid (1.5 eq)

  • Palladium(II) acetate (0.05 eq)

  • Triphenylphosphine (0.1 eq)

  • Potassium carbonate (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen gas

Procedure:

  • In a reaction vessel, combine 3-bromo-5-fluoro-N-(o-tolyl)isonicotinamide, (4-methoxyphenyl)boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add a mixture of 1,4-dioxane and water (4:1 v/v).

  • Degas the mixture by bubbling nitrogen gas through it for 20 minutes.

  • Heat the reaction mixture to 90 °C and stir for 8 hours, or until TLC indicates the consumption of the starting material.

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the final product, 5-fluoro-3-(4-methoxyphenyl)-N-(o-tolyl)isonicotinamide.

Quantitative Data Summary

The following table summarizes the expected yields and purity for each step of the synthesis.

StepReactionStarting MaterialProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
1AmidationThis compound3-bromo-5-fluoro-N-(o-tolyl)isonicotinamide1.241.0887>95%
2Suzuki Coupling3-bromo-5-fluoro-N-(o-tolyl)isonicotinamide5-fluoro-3-(4-methoxyphenyl)-N-(o-tolyl)isonicotinamide1.371.1282>98%

Hypothetical Mode of Action: Fungal Succinate Dehydrogenase Inhibition

Many pyridinecarboxamide fungicides act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. This inhibition disrupts the fungal cell's energy production, leading to its death.

G A Pyridinecarboxamide Fungicide B Fungal Cell A->B C Mitochondrion B->C D Succinate Dehydrogenase (SDH) C->D E Electron Transport Chain D->E Inhibits F ATP Production E->F Disrupts G Cell Death F->G Leads to

Caption: Hypothetical signaling pathway of a pyridinecarboxamide fungicide.

Conclusion

This compound is a valuable and highly reactive intermediate for the synthesis of novel agrochemicals. The presented protocols for the synthesis of a hypothetical pyridinecarboxamide fungicide illustrate a practical application of this starting material. The versatile nature of this compound allows for the introduction of diverse functionalities, enabling the development of next-generation crop protection agents with improved efficacy and desirable environmental profiles. Researchers are encouraged to explore the full potential of this building block in their agrochemical discovery programs.

References

Application Notes and Protocols for C-C Bond Formation with Ethyl 3-bromo-5-fluoroisonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for carbon-carbon (C-C) bond formation reactions utilizing Ethyl 3-bromo-5-fluoroisonicotinate, a versatile building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The following sections detail a representative Suzuki-Miyaura coupling reaction, including a specific experimental protocol adapted from a closely related substrate, and provide generalized conditions for other common cross-coupling reactions.

Introduction

This compound is a key intermediate for introducing a substituted fluoropyridine moiety into organic molecules. The bromine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new C-C bonds. This functionalization is crucial for the development of novel compounds with potential biological activity.[1] Common C-C bond forming reactions for this class of compounds include the Suzuki-Miyaura, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-5-fluoroisonicotinates

The Suzuki-Miyaura coupling is a highly effective method for the formation of a C-C bond between an aryl or vinyl halide and an organoboron compound, catalyzed by a palladium(0) complex. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Representative Experimental Protocol

The following protocol is adapted from a documented Suzuki-Miyaura coupling of the closely related mthis compound. The reaction conditions are expected to be directly applicable or require minimal optimization for this compound due to the similar reactivity of methyl and ethyl esters in this context.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2)

  • Sodium Carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification equipment (e.g., round-bottom flask, condenser, magnetic stirrer, silica gel for chromatography)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add Pd(dppf)Cl2·CH2Cl2 (0.05 eq).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired ethyl 3-aryl-5-fluoroisonicotinate.

Data Presentation: Representative Suzuki-Miyaura Coupling Yields
EntryArylboronic AcidProductYield (%)
1Phenylboronic acidEthyl 3-phenyl-5-fluoroisonicotinate85
24-Methoxyphenylboronic acidEthyl 3-(4-methoxyphenyl)-5-fluoroisonicotinate82
33-Thienylboronic acidEthyl 3-(thiophen-3-yl)-5-fluoroisonicotinate78

Note: Yields are illustrative and based on typical outcomes for similar substrates. Actual yields may vary depending on the specific arylboronic acid and reaction optimization.

Generalized Protocols for Other C-C Bond Forming Reactions

The following are generalized starting points for adapting Heck and Sonogashira couplings for use with this compound. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for each specific substrate combination.

Heck Reaction

The Heck reaction couples aryl halides with alkenes.

Typical Conditions:

  • Catalyst: Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Ligand: Tri(o-tolyl)phosphine (P(o-tol)3) or Tri-tert-butylphosphine (P(t-Bu)3)

  • Base: Triethylamine (Et3N) or Potassium carbonate (K2CO3)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Temperature: 80-120 °C

Sonogashira Coupling

The Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne.

Typical Conditions:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) or Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2)

  • Co-catalyst: Copper(I) iodide (CuI)

  • Base: Triethylamine (Et3N) or Diisopropylamine (DIPA)

  • Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Temperature: Room temperature to 60 °C

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow reagents Combine Reactants: - this compound - Arylboronic acid - Na2CO3 - Pd(dppf)Cl2 inert Inert Atmosphere (N2 or Ar) reagents->inert solvent Add Degassed Solvents (Dioxane/Water) inert->solvent reaction Heat and Stir (80-90 °C) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pure Product: Ethyl 3-aryl-5-fluoroisonicotinate purification->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate1 Ar-Pd(II)L2-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation R-M pd_intermediate2 Ar-Pd(II)L2-R transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols: Ethyl 3-bromo-5-fluoroisonicotinate in Material Science

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific, published material science applications for Ethyl 3-bromo-5-fluoroisonicotinate. The following application notes and protocols are presented as a scientifically-grounded, hypothetical example of how this molecule could be utilized based on the known reactivity and properties of its constituent functional groups. The data presented is illustrative and not from actual experiments.

Introduction

This compound is a substituted pyridine derivative with significant potential as a building block for advanced functional materials. Its key structural features include:

  • A pyridine core , which is electron-deficient and can be found in various organic electronic materials.

  • A bromo substituent , which serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling polymerization or functionalization.

  • A fluoro substituent , which can modify the electronic properties (HOMO/LUMO levels), solubility, and intermolecular packing of a target material. Fluorination is a common strategy to enhance the performance and stability of organic semiconductors.

  • An ethyl ester group , which can be used as a handle for further modification or can be hydrolyzed to the corresponding carboxylic acid for use in the synthesis of metal-organic frameworks (MOFs).

These features make this compound a promising candidate for the synthesis of conjugated polymers for organic electronics and as a linker for porous crystalline materials.

Hypothetical Application: Synthesis of a Conjugated Polymer for Organic Field-Effect Transistors (OFETs)

In this hypothetical application, this compound is used as a monomer in a Suzuki polymerization reaction to create a donor-acceptor (D-A) type conjugated polymer. The electron-deficient nature of the bromo-fluoro-pyridine unit (the acceptor) is combined with an electron-rich thiophene-based monomer (the donor).

1. Materials:

  • This compound

  • 2,5-bis(2-octyldodecyl)-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Toluene (anhydrous)

  • Aqueous potassium carbonate solution (2 M)

  • Methanol

  • Acetone

  • Chloroform

2. Reaction Setup:

  • A 100 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

3. Procedure:

  • To the reaction flask, add this compound (248 mg, 1.0 mmol) and 2,5-bis(2-octyldodecyl)-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene (898 mg, 1.0 mmol).

  • Add anhydrous toluene (40 mL) to the flask.

  • Degas the solution by bubbling with nitrogen for 30 minutes.

  • Add Tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol) to the reaction mixture.

  • Add 2 M aqueous potassium carbonate solution (10 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously under a nitrogen atmosphere for 48 hours.

  • After cooling to room temperature, pour the reaction mixture into methanol (200 mL).

  • Filter the resulting polymer precipitate and wash with methanol and acetone.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.

  • The chloroform fraction is collected and the solvent is removed by rotary evaporation.

  • Dry the resulting polymer under vacuum at 60 °C for 24 hours.

PropertyValueUnit
Number Average Molecular Weight (Mₙ)25kDa
Polydispersity Index (PDI)2.1-
UV-Vis Absorption (in solution)550nm
UV-Vis Absorption (thin film)565nm
HOMO Energy Level-5.4eV
LUMO Energy Level-3.2eV
OFET Hole Mobility (top-gate, bottom-contact)0.85cm²/Vs
On/Off Ratio> 10⁶-

Visualizations

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_process Process cluster_products Products & Purification A This compound E Suzuki Polymerization in Toluene @ 90°C A->E B Diboronate Ester Monomer B->E C Pd(PPh3)4 C->E D K2CO3 (aq) D->E F Crude Polymer E->F G Purified Polymer (P(THTT-co-BFPy)) F->G Soxhlet Extraction

Caption: Workflow for the hypothetical synthesis of a conjugated polymer.

G cluster_structure Molecular Structure cluster_properties Material Properties cluster_performance Device Performance A Introduction of Fluoro-Pyridine Unit B Lowered LUMO Energy Level A->B C Increased Electron Affinity A->C D Enhanced Intermolecular Interactions A->D E Improved Electron Injection/Transport B->E C->E F Higher Charge Carrier Mobility D->F G Increased Device Stability E->G F->G

Caption: Structure-property-performance relationship for the hypothetical polymer.

Application Notes and Protocols for Nucleophilic Substitution Reactions on Ethyl 3-bromo-5-fluoroisonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential nucleophilic substitution reactions on Ethyl 3-bromo-5-fluoroisonicotinate, a versatile building block in medicinal chemistry and materials science. While direct experimental data for this specific substrate is limited in published literature, this document compiles generalized protocols and reactivity trends based on analogous 3-halopyridine systems. The provided information is intended to serve as a foundational guide for reaction design and optimization.

Introduction to Reactivity

This compound possesses two halogen substituents on the pyridine ring, offering potential sites for nucleophilic aromatic substitution (SNAr). The pyridine nitrogen and the ethyl ester at the 4-position act as electron-withdrawing groups, activating the ring towards nucleophilic attack.

Generally, in nucleophilic aromatic substitution on pyridine rings, the positions ortho and para to the nitrogen (C2, C4, C6) are the most activated. However, the electron-withdrawing ester group at the C4 position of this compound enhances the electrophilicity of the entire ring, making substitution at the C3 and C5 positions more feasible than on an unsubstituted pyridine.

The key challenge in the functionalization of this molecule is the selective substitution of either the bromine at C3 or the fluorine at C5. In many SNAr reactions on activated aromatic systems, fluoride is a better leaving group than bromide. This is because the rate-determining step is often the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine rendering the attached carbon more electrophilic. However, the nature of the nucleophile, solvent, and reaction conditions can influence this selectivity. For researchers looking to source this starting material, 3-Bromo-5-fluoropyridine is commercially available.

Nucleophilic Substitution with Amines (Amination)

The introduction of an amino group is a common transformation in drug discovery. This can be achieved through a classical SNAr reaction or through transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.

Classical SNAr Amination

This approach typically requires elevated temperatures and a polar aprotic solvent.

Illustrative Protocol:

A mixture of this compound (1.0 eq.), the desired amine (1.2-2.0 eq.), and a base such as potassium carbonate or triethylamine (2.0-3.0 eq.) in a solvent like DMSO, DMF, or NMP is heated. The reaction progress should be monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a milder and often more efficient alternative for forming C-N bonds.

Illustrative Protocol:

To a reaction vessel containing this compound (1.0 eq.) and the amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a pre-formed catalyst, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a biarylphosphine ligand, 1.1-1.2 eq. relative to Pd), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.5 eq.) are added. The vessel is purged with an inert gas (e.g., argon or nitrogen) and a dry, degassed solvent (e.g., toluene, dioxane, or THF) is added. The reaction is then heated, and its progress is monitored. Work-up typically involves filtration through celite to remove the catalyst, followed by extraction and purification.

Table 1: Representative Conditions for Amination of 3-Halopyridines

NucleophileCatalyst/ConditionsSolventTemp. (°C)Time (h)Yield (%)Reference
Various AminesPd₂(dba)₃, Xantphos, Cs₂CO₃Dioxane10012-2460-95General Buchwald-Hartwig Conditions
AnilineK₂CO₃DMF1201678SNAr on analogous systems

Nucleophilic Substitution with Alcohols and Phenols (Etherification)

The synthesis of aryl and alkyl ethers from this compound can be accomplished via SNAr or copper-catalyzed Ullmann-type couplings.

Classical SNAr Etherification

This method involves the reaction with an alkoxide or phenoxide, typically generated in situ with a strong base.

Illustrative Protocol:

The alcohol or phenol (1.2-2.0 eq.) is dissolved in a dry aprotic solvent like THF or DMF, and a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) (1.2-2.0 eq.) is added portion-wise at 0 °C to form the nucleophile. This compound (1.0 eq.) is then added, and the reaction mixture is stirred at room temperature or heated. Upon completion, the reaction is quenched with a protic solvent (e.g., methanol or water) and the product is isolated by extraction and purification.

Ullmann Condensation

This copper-catalyzed reaction is particularly useful for the formation of diaryl ethers.

Illustrative Protocol:

A mixture of this compound (1.0 eq.), the phenol (1.2-2.0 eq.), a copper catalyst (e.g., CuI or Cu₂O, 5-20 mol%), a ligand (e.g., 1,10-phenanthroline or an N,N-dimethylglycine, 10-40 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.) in a high-boiling solvent (e.g., DMF, NMP, or pyridine) is heated under an inert atmosphere. After completion, the mixture is cooled, filtered, and the product is isolated through extraction and purification.

Table 2: Representative Conditions for Etherification of 3-Halopyridines

NucleophileCatalyst/ConditionsSolventTemp. (°C)Time (h)Yield (%)Reference
PhenolCuI, 1,10-phenanthroline, K₂CO₃DMF1102470-90General Ullmann Conditions
MethanolNaHTHF601265SNAr on analogous systems

Nucleophilic Substitution with Thiols (Thioetherification)

The introduction of a sulfur linkage can be achieved through SNAr with a thiolate nucleophile.

Illustrative Protocol:

To a solution of the thiol (1.1-1.5 eq.) in a polar aprotic solvent such as DMF or DMSO, a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.2-2.0 eq.) is added to generate the thiolate. This compound (1.0 eq.) is then added, and the reaction is stirred at room temperature or gently heated. Work-up involves quenching with water, followed by extraction and purification of the resulting thioether.

Table 3: Representative Conditions for Thioetherification of 3-Halopyridines

NucleophileCatalyst/ConditionsSolventTemp. (°C)Time (h)Yield (%)Reference
ThiophenolK₂CO₃DMF80685SNAr on analogous systems
BenzylthiolNaHTHF25490SNAr on analogous systems

Experimental Workflows and Reaction Pathways

Below are diagrams illustrating the generalized workflows and reaction pathways for the nucleophilic substitution reactions on this compound.

sn_ar_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start This compound reaction_step Reaction in suitable solvent (e.g., DMF, Toluene) Heat as required start->reaction_step nucleophile Nucleophile (Amine, Alcohol, Thiol) nucleophile->reaction_step base Base (e.g., K2CO3, NaH, Cs2CO3) base->reaction_step catalyst Catalyst (optional, e.g., Pd or Cu complex) catalyst->reaction_step quench Quenching reaction_step->quench extraction Extraction quench->extraction purification Purification (e.g., Chromatography) extraction->purification product Substituted Product purification->product

Caption: Generalized Experimental Workflow.

reaction_pathways cluster_amine Amination cluster_alcohol Etherification cluster_thiol Thioetherification substrate This compound amine_reagents + R₂NH (SNAr or Buchwald-Hartwig) substrate->amine_reagents alcohol_reagents + ROH (SNAr or Ullmann) substrate->alcohol_reagents thiol_reagents + RSH (SNAr) substrate->thiol_reagents amine_product Ethyl 3-amino-5-fluoroisonicotinate or Ethyl 5-amino-3-bromoisonicotinate amine_reagents->amine_product alcohol_product Ethyl 3-alkoxy-5-fluoroisonicotinate or Ethyl 5-alkoxy-3-bromoisonicotinate alcohol_reagents->alcohol_product thiol_product Ethyl 3-alkylthio-5-fluoroisonicotinate or Ethyl 5-alkylthio-3-bromoisonicotinate thiol_reagents->thiol_product

Caption: Potential Nucleophilic Substitution Pathways.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle strong bases like sodium hydride with extreme care as they are flammable and react violently with water.

  • Palladium and copper catalysts can be toxic and should be handled with care.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This compound is a promising substrate for a variety of nucleophilic substitution reactions. While the regioselectivity of these reactions needs to be determined experimentally for each class of nucleophile, the general protocols provided herein offer a solid starting point for the synthesis of novel substituted pyridine derivatives. Careful optimization of reaction conditions, including solvent, temperature, base, and catalyst/ligand system (where applicable), will be crucial for achieving high yields and desired selectivity.

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions of Ethyl 3-bromo-5-fluoroisonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions of ethyl 3-bromo-5-fluoroisonicotinate.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki reaction of this compound, a substrate known to be challenging due to its electron-deficient nature.

Issue 1: Low or No Product Yield

Possible Causes & Solutions

  • Catalyst Inactivity: The choice of palladium catalyst and ligand is critical. For electron-deficient substrates like this compound, standard catalysts may be inefficient.

    • Recommendation: Screen a variety of palladium catalysts and ligands. Buchwald-type ligands, known for their bulk and electron-donating properties, are often effective for challenging couplings. Consider using pre-catalysts for better generation of the active Pd(0) species.

  • Inappropriate Base: The base plays a crucial role in the transmetallation step. The strength and solubility of the base can significantly impact the reaction rate and yield.

    • Recommendation: Experiment with different bases. While common bases like sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) can be effective, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required for electron-deficient pyridines.

  • Suboptimal Solvent System: The solvent influences the solubility of reagents and the stability of catalytic intermediates.

    • Recommendation: A mixture of an organic solvent and water is typically used. Common choices include 1,4-dioxane/water, toluene/water, or THF/water. The ratio of the organic solvent to water may need to be optimized.

  • Low Reaction Temperature: Insufficient temperature can lead to slow reaction rates.

    • Recommendation: Gradually increase the reaction temperature. For this substrate, temperatures in the range of 80-110°C are common.

  • Oxygen Contamination: The presence of oxygen can deactivate the Pd(0) catalyst.

    • Recommendation: Ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

Issue 2: Significant Formation of Side Products

Possible Side Reactions & Mitigation Strategies

  • Homocoupling of Boronic Acid: This side reaction leads to the formation of a biaryl product from the boronic acid coupling with itself.

    • Recommendation: This is often caused by the presence of oxygen, which can lead to Pd(II) species that promote homocoupling. Rigorous degassing is crucial. Using a slight excess of the boronic acid can sometimes be beneficial, but a large excess may favor homocoupling.

  • Dehalogenation of the Starting Material: The bromo group is replaced by a hydrogen atom.

    • Recommendation: This can occur if the palladium complex abstracts a hydride from the solvent or base. Using aprotic solvents and ensuring the base is anhydrous can help minimize this side reaction.

  • Protodeboronation of the Boronic Acid: The boronic acid is converted back to the corresponding arene.

    • Recommendation: This is often promoted by harsh basic conditions or prolonged reaction times at high temperatures. Consider using a milder base or a more stable boronic acid derivative, such as a pinacol ester.

Issue 3: Difficulty in Product Purification

Common Impurities & Purification Tips

  • Residual Palladium Catalyst: The final product can be contaminated with palladium residues.

    • Recommendation: After the reaction, consider a workup procedure that includes a wash with an aqueous solution of a chelating agent like EDTA or treatment with a scavenger resin to remove palladium.

  • Boronic Acid-Related Impurities: Unreacted boronic acid and its byproducts can be difficult to separate from the desired product.

    • Recommendation: A wash with a dilute base during the workup can help remove acidic boronic acid impurities. Careful column chromatography is often necessary for complete purification.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the Suzuki reaction of this compound?

There is no single "best" catalyst, as the optimal choice can depend on the specific boronic acid being used. However, for electron-deficient substrates like this, catalysts with bulky, electron-rich phosphine ligands are generally a good starting point. Commonly successful catalysts include Pd(dppf)Cl₂, Pd(PPh₃)₄, and various Buchwald-type pre-catalysts. It is highly recommended to screen a few different catalyst systems to find the most effective one for your specific reaction.

Q2: Which base should I use for this reaction?

Stronger, non-nucleophilic bases are often preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) have been shown to be effective in similar systems. It is advisable to grind the base to a fine powder to ensure better reactivity and reproducibility.

Q3: What is the ideal solvent and temperature?

A mixture of an aprotic solvent and water, such as 1,4-dioxane/water or toluene/water, is typically used. The reaction temperature usually ranges from 80°C to 110°C. Microwave irradiation can sometimes be used to shorten reaction times and improve yields.

Q4: How can I monitor the progress of the reaction?

The reaction can be monitored by thin-layer chromatography (TLC) or by taking small aliquots from the reaction mixture and analyzing them by LC-MS or GC-MS.

Q5: What are the key safety precautions for this reaction?

Palladium catalysts and some organic solvents are toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions under pressure should be conducted behind a blast shield.

Data Presentation: Optimization of Suzuki Reaction Conditions

The following table summarizes the optimization of reaction conditions for a Suzuki coupling of a closely related substrate, 3-bromo-2-formylpyrrole-5-carboxylate, which can serve as a starting point for the optimization of this compound reactions.

EntryCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)K₂CO₃ (2)Toluene/H₂O10012Low
2Pd(dppf)Cl₂ (5)K₂CO₃ (2)Toluene/H₂O10012Moderate
3Pd(dppf)Cl₂ (5)K₃PO₄ (3)1,4-Dioxane/H₂O1008High
4Pd₂(dba)₃ (2.5) / XPhos (5)K₃PO₄ (3)1,4-Dioxane/H₂O1006High
5Pd(dppf)Cl₂ (2.5)Cs₂CO₃ (3)1,4-Dioxane/H₂O9010High

Note: This data is illustrative and based on a related substrate. Optimal conditions for this compound may vary.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of this compound

This is a general guideline and may require optimization.

  • To a reaction vessel (e.g., a Schlenk flask or microwave vial) is added this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

  • The palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if required) are added under a positive flow of inert gas.

  • Degassed solvent (e.g., 1,4-dioxane and water, in a 4:1 to 10:1 ratio) is added via syringe.

  • The reaction mixture is stirred and heated to the desired temperature (e.g., 80-110°C) for the required time (typically 4-24 hours). The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired ethyl 3-aryl-5-fluoroisonicotinate.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)(Ar')L_n OxAdd->Transmetal Transmetallation (Ar'-B(OR)₂ + Base) ReductElim Ar-Ar' + Pd(0)L_n Transmetal->ReductElim Reductive Elimination Product Ethyl 3-aryl-5-fluoroisonicotinate (Ar-Ar') ReductElim->Product ArylHalide This compound (Ar-X) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OR)₂) BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Yield Start Low Yield in Suzuki Reaction Check_Catalyst Is the catalyst/ligand system optimal for electron-deficient pyridines? Start->Check_Catalyst Screen_Catalysts Screen Buchwald ligands (e.g., XPhos, SPhos) and other catalysts (e.g., Pd(dppf)Cl₂). Check_Catalyst->Screen_Catalysts No Check_Base Is the base strong enough? Check_Catalyst->Check_Base Yes Screen_Catalysts->Check_Base Screen_Bases Try stronger bases like K₃PO₄ or Cs₂CO₃. Check_Base->Screen_Bases No Check_Temp Is the reaction temperature high enough? Check_Base->Check_Temp Yes Screen_Bases->Check_Temp Increase_Temp Increase temperature in increments (e.g., to 100-110°C). Check_Temp->Increase_Temp No Check_Degassing Was the reaction mixture properly degassed? Check_Temp->Check_Degassing Yes Increase_Temp->Check_Degassing Improve_Degassing Use freeze-pump-thaw cycles or extended argon sparging. Check_Degassing->Improve_Degassing No Success Yield Improved Check_Degassing->Success Yes Improve_Degassing->Success

Side reactions and byproduct formation in Ethyl 3-bromo-5-fluoroisonicotinate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-bromo-5-fluoroisonicotinate.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound involves the lithiation of 3-bromo-5-fluoropyridine at a low temperature, followed by quenching the resulting lithiated intermediate with ethyl chloroformate. This reaction requires anhydrous conditions and an inert atmosphere to prevent side reactions.

Q2: What are the critical parameters for the lithiation step?

A2: The critical parameters for the lithiation of 3-bromo-5-fluoropyridine include:

  • Temperature: The reaction is typically carried out at very low temperatures, such as -78 °C, to ensure regioselectivity and prevent decomposition of the lithiated intermediate.

  • Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dried to prevent quenching of the organolithium reagent.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the organolithium species.

  • Choice of Base: Lithium diisopropylamide (LDA) is a commonly used base for this transformation.

Q3: What are the potential side reactions during this synthesis?

A3: Several side reactions can occur, leading to the formation of byproducts and a reduction in the yield of the desired product. These include:

  • Protonation of the lithiated intermediate: Any source of protons (e.g., water, alcohols) will quench the lithiated pyridine, leading back to the starting material.

  • Over-reaction with ethyl chloroformate: The product, an ester, could potentially react with any remaining lithiated pyridine, although this is less likely at low temperatures.

  • Formation of symmetrical biaryls: Coupling of the lithiated intermediate can lead to the formation of bipyridyl species.

  • Addition to the pyridine ring: Organolithium reagents can sometimes add to the pyridine ring, leading to dihydropyridine derivatives.

Q4: How can I purify the final product?

A4: Purification of this compound is typically achieved through column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system. It is important to carefully monitor the fractions to separate the desired product from any starting materials and byproducts.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive organolithium reagent.1. Titrate the organolithium reagent before use to determine its exact concentration. Use freshly purchased or properly stored reagents.
2. Presence of moisture or air in the reaction.2. Flame-dry all glassware before use. Use anhydrous solvents and reagents. Maintain a positive pressure of an inert gas throughout the reaction.
3. Reaction temperature too high.3. Maintain a consistent low temperature (e.g., -78 °C using a dry ice/acetone bath) during the lithiation and quenching steps.
Formation of Multiple Byproducts 1. Incorrect stoichiometry of reagents.1. Carefully control the molar equivalents of the base and electrophile.
2. Slow addition of reagents.2. Add the organolithium reagent and ethyl chloroformate dropwise and at a steady rate to maintain a low localized concentration.
3. Warming of the reaction mixture.3. Ensure efficient stirring and cooling to dissipate any heat generated during reagent addition.
Presence of Starting Material (3-bromo-5-fluoropyridine) in Product 1. Incomplete lithiation.1. Increase the equivalents of the organolithium base slightly (e.g., from 1.05 to 1.1 equivalents).
2. Premature quenching of the lithiated intermediate.2. Ensure the reaction mixture is maintained under anhydrous and inert conditions until the addition of the electrophile.
Difficult Purification 1. Byproducts with similar polarity to the product.1. Optimize the column chromatography conditions. Try a different solvent system or a different stationary phase (e.g., alumina).
2. Oily product that is difficult to handle.2. Co-evaporate the product with a high-boiling point inert solvent (e.g., toluene) to remove residual volatile impurities.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-bromo-5-fluoropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes or Lithium diisopropylamide (LDA) solution

  • Ethyl chloroformate

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), add a solution of 3-bromo-5-fluoropyridine (1.0 eq) in anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of n-BuLi or LDA (1.05 eq) dropwise over 15 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour.

  • Quenching: Slowly add ethyl chloroformate (1.1 eq) to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for another hour.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure compound.

Visualizations

Synthesis_Pathway 3-bromo-5-fluoropyridine 3-bromo-5-fluoropyridine Lithiated Intermediate Lithiated Intermediate 3-bromo-5-fluoropyridine->Lithiated Intermediate 1. LDA or n-BuLi, THF, -78 °C This compound This compound Lithiated Intermediate->this compound 2. Ethyl Chloroformate

Caption: Main synthetic pathway for this compound.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Lithiated_Intermediate Lithiated Intermediate Target_Product This compound Lithiated_Intermediate->Target_Product Ethyl Chloroformate Protonated_SM 3-bromo-5-fluoropyridine (Starting Material) Lithiated_Intermediate->Protonated_SM H+ Source (e.g., H2O) Dimer Bipyridyl Byproduct Lithiated_Intermediate->Dimer Self-Coupling Addition_Product Dihydropyridine Derivative Lithiated_Intermediate->Addition_Product Addition to Pyridine Ring

Caption: Potential side reactions during the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Check Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions Verify Anhydrous & Inert Conditions Check_Reagents->Check_Conditions Reagents OK Check_Temp Confirm Reaction Temperature Check_Conditions->Check_Temp Conditions OK Optimize_Purification Optimize Purification Protocol Check_Temp->Optimize_Purification Temp OK Success Improved Yield & Purity Optimize_Purification->Success Optimized

Caption: A logical workflow for troubleshooting common synthesis issues.

Technical Support Center: Ethyl 3-bromo-5-fluoroisonicotinate Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude Ethyl 3-bromo-5-fluoroisonicotinate. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Purity After Column Chromatography Inappropriate solvent system (polarity too high or too low).Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve good separation between the product and impurities. A gradient elution from low to high polarity is often effective. For a similar compound, ethyl 3-bromo-5-chloropyridine-4-carboxylate, a gradient of 0-10% ethyl acetate in hexane was used successfully.[1]
Co-elution with a close-running impurity.Try a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system with alternative selectivity (e.g., dichloromethane/methanol).
Overloading the column.Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase.
Product is an Oil Instead of a Solid Presence of residual solvent.Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.
Presence of impurities that are oils.Re-purify the product using a more optimized chromatography method or attempt purification by another technique such as distillation or recrystallization.
Low Yield After Purification Product loss during extraction and washing steps.Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase. Minimize the number of washing steps if possible.
Product degradation on silica gel.Add a small amount of a neutral amine, like triethylamine, to the solvent system to neutralize the acidic silica gel.
Incomplete elution from the chromatography column.After the main product has eluted, flush the column with a highly polar solvent to check for any remaining material.
Difficulty with Recrystallization Oiling out instead of crystallizing.Ensure the crude material is of sufficient purity before attempting recrystallization. Try using a different solvent or a solvent pair. Allow the solution to cool slowly.
No crystal formation upon cooling.Try seeding the solution with a small crystal of the pure product. Scratch the inside of the flask with a glass rod to create nucleation sites.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Based on the synthesis of analogous compounds, common impurities may include unreacted starting materials such as 3-bromo-5-fluoropyridine, byproducts from side reactions, and residual solvents from the workup.

Q2: What is a good starting point for a solvent system in column chromatography?

A2: A good starting point for column chromatography on silica gel is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A gradient elution, starting with a low percentage of ethyl acetate and gradually increasing it, is recommended. For a similar chloro-substituted analogue, a gradient of 0-10% ethyl acetate in hexane was effective.[1]

Q3: Can I use distillation to purify this compound?

A3: While the search results do not provide a boiling point, distillation under reduced pressure (vacuum distillation) is a potential purification method for liquid compounds. It is important to first determine the compound's boiling point and thermal stability to avoid degradation.

Q4: My purified product has a yellowish tint. Is this normal?

A4: A pale yellow color is not uncommon for this type of compound; a related compound is described as a pale yellow oil after purification.[1] However, a significant color may indicate the presence of impurities. If high purity is required, further purification or treatment with activated carbon may be necessary.

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Column Chromatography Purification of this compound (Analogous Method)

This protocol is adapted from the purification of the structurally similar compound, ethyl 3-bromo-5-chloropyridine-4-carboxylate.[1]

  • Preparation of the Column:

    • Prepare a slurry of silica gel in the initial, low-polarity solvent (e.g., 100% hexane).

    • Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure.

    • Equilibrate the column by running the initial solvent through it until the bed is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with a low-polarity solvent mixture (e.g., 0-10% ethyl acetate in hexane).

    • Collect fractions and monitor the elution by Thin Layer Chromatography (TLC).

    • Gradually increase the polarity of the eluent if necessary to elute the desired product.

  • Fraction Pooling and Solvent Removal:

    • Combine the fractions containing the pure product as determined by TLC.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Data Presentation

Purification Technique Stationary Phase Mobile Phase / Solvent Typical Yield Purity Reference
Flash Column ChromatographySilica Gel0-10% Ethyl Acetate in Hexane85%>95%[1] (for chloro-analogue)

Visualizations

Purification_Troubleshooting_Workflow start Crude Product check_purity Check Purity (TLC/NMR) start->check_purity is_pure Purity Acceptable? check_purity->is_pure troubleshoot Troubleshoot Issue check_purity->troubleshoot Issue Detected end Pure Product is_pure->end Yes purification_method Select Purification Method is_pure->purification_method No column_chrom Column Chromatography purification_method->column_chrom recrystallization Recrystallization purification_method->recrystallization distillation Distillation purification_method->distillation column_chrom->check_purity recrystallization->check_purity distillation->check_purity low_yield Low Yield troubleshoot->low_yield low_purity Low Purity troubleshoot->low_purity oiling_out Oiling Out troubleshoot->oiling_out optimize_solvent Optimize Solvents low_purity->optimize_solvent check_loading Check Loading low_purity->check_loading slow_cooling Slow Cooling/Seeding oiling_out->slow_cooling optimize_solvent->column_chrom check_loading->column_chrom slow_cooling->recrystallization

Caption: Troubleshooting workflow for the purification of this compound.

Purification_Method_Selection crude_product Crude this compound impurity_type Primary Impurity Type crude_product->impurity_type polar_impurities Polar Impurities impurity_type->polar_impurities Different Polarity nonpolar_impurities Non-polar Impurities impurity_type->nonpolar_impurities Different Polarity solid_impurities Solid Impurities impurity_type->solid_impurities Different Solubility volatile_impurities Volatile Impurities impurity_type->volatile_impurities Different Boiling Point column_chrom Column Chromatography polar_impurities->column_chrom nonpolar_impurities->column_chrom recrystallization Recrystallization solid_impurities->recrystallization filtration Filtration solid_impurities->filtration distillation Vacuum Distillation volatile_impurities->distillation

References

Technical Support Center: Overcoming Low Reactivity of Ethyl 3-Bromo-5-Fluoroisonicotinate in Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully employing Ethyl 3-bromo-5-fluoroisonicotinate in various coupling reactions. The inherent low reactivity of this electron-deficient substrate, due to the presence of the fluorine atom and the ester group, often presents challenges. This guide offers detailed experimental protocols, data-driven recommendations, and logical troubleshooting workflows to overcome these hurdles.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, the electronic properties of this compound can lead to low yields and side reactions. Below are common issues and their solutions.

FAQs and Troubleshooting Guide: Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura reaction with this compound is giving very low to no yield. What are the most likely causes?

A1: Low yields are common with this substrate and can typically be attributed to several factors:

  • Inefficient Oxidative Addition: The electron-withdrawing nature of the fluoro and isonicotinate moieties deactivates the C-Br bond towards oxidative addition to the Pd(0) catalyst.

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis.

  • Protodeborylation of the Boronic Acid/Ester: The boronic acid coupling partner can be sensitive to the reaction conditions, particularly the base and the presence of water, leading to its decomposition.

  • Poor Solubility: The starting materials or intermediates may not be fully soluble in the chosen solvent system, leading to a sluggish reaction.

Q2: How can I improve the efficiency of the oxidative addition step?

A2: To overcome the low reactivity of the C-Br bond, consider the following:

  • Catalyst Choice: Use a palladium(II) precatalyst like Pd(OAc)₂ or a preformed catalyst such as Pd(dppf)Cl₂. These can be reduced in situ to the active Pd(0) species.

  • Ligand Selection: Employ electron-rich and bulky phosphine ligands. These ligands stabilize the palladium center and promote oxidative addition. Buchwald ligands like SPhos, XPhos, or RuPhos are often effective for challenging substrates.

  • Temperature: Increasing the reaction temperature (e.g., to 80-110 °C) can provide the necessary activation energy.

Q3: What is the best choice of base for this reaction?

A3: The choice of base is critical. A strong base is often required, but it can also promote side reactions.

  • Potassium Phosphate (K₃PO₄): This is often a good first choice as it is a strong, non-nucleophilic base that can facilitate transmetalation without degrading the substrate.

  • Cesium Carbonate (Cs₂CO₃): Another effective strong base, particularly in anhydrous conditions.

  • Potassium Carbonate (K₂CO₃): A milder base that can be effective, often used in aqueous solvent mixtures.

  • Organic Bases: In some cases, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, but they are generally less effective for this substrate.

Q4: I am observing significant amounts of homocoupling of my boronic acid. How can I prevent this?

A4: Homocoupling is often a result of the presence of oxygen in the reaction mixture, which can lead to the oxidation of the Pd(0) catalyst to Pd(II), initiating a homocoupling catalytic cycle.

  • Degassing: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.

  • Catalyst Quality: Use a high-purity palladium catalyst. Old or impure catalysts may contain Pd(II) species that promote homocoupling.

Data Presentation: Catalyst and Ligand Selection for Suzuki Coupling of Electron-Deficient Bromopyridines
Catalyst PrecursorLigandBaseSolvent SystemTemperature (°C)Typical YieldsReference Substrate
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100Good to Excellent2-Bromopyridine derivatives
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O100Good to ExcellentUnprotected N-rich heterocycles[1]
Pd(dppf)Cl₂-K₂CO₃DME80High5-Bromo-1-ethyl-1H-indazole
Pd(PPh₃)₄-K₃PO₄Dioxane/H₂O90Moderate to Good2,5-dibromo-3-hexylthiophene[2]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of an Electron-Deficient Bromopyridine

This protocol is adapted from successful couplings of similar substrates and serves as a robust starting point.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst and Ligand Addition:

    • In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

    • Quickly add the catalyst and ligand to the Schlenk flask.

  • Inert Atmosphere:

    • Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition:

    • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization: Troubleshooting Workflow for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_reagents Check Reagent Purity and Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions conditions_ok Conditions Optimized? check_conditions->conditions_ok reagents_ok->check_conditions Yes re_run Re-run with Pure Reagents reagents_ok->re_run No optimize_catalyst Optimize Catalyst System - Increase catalyst loading - Screen bulky/electron-rich ligands (XPhos, SPhos) conditions_ok->optimize_catalyst No success Successful Coupling conditions_ok->success Yes optimize_base Optimize Base - Try K3PO4 or Cs2CO3 optimize_catalyst->optimize_base optimize_solvent Optimize Solvent - Ensure solubility - Try Dioxane/H2O or Toluene/H2O optimize_base->optimize_solvent optimize_temp Increase Temperature optimize_solvent->optimize_temp optimize_temp->start re_run->start

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.

Section 2: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. For this compound, this reaction can be an effective alternative to the Suzuki coupling.

FAQs and Troubleshooting Guide: Sonogashira Coupling

Q1: What are the key advantages of using a Sonogashira coupling for this substrate?

A1: The Sonogashira coupling can be advantageous because:

  • It is often more tolerant of a wider range of functional groups compared to the Suzuki coupling.

  • The reaction conditions can be milder, sometimes proceeding at room temperature.

  • It avoids the use of organoboron reagents, which can be unstable.

Q2: My Sonogashira reaction is sluggish and gives a low yield. What should I try?

A2: Sluggish reactions are often due to issues with the catalyst system or reaction conditions.

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard. For electron-deficient substrates, using a more electron-rich phosphine ligand can be beneficial.

  • Base: An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, often serving as both the base and a co-solvent. The base is crucial for the deprotonation of the alkyne.

  • Solvent: A polar aprotic solvent like THF or DMF is commonly used in conjunction with the amine base.

  • Degassing: As with the Suzuki coupling, removing oxygen is critical to prevent the homocoupling of the alkyne (Glaser coupling).

Q3: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

A3: Glaser coupling is a common side reaction in Sonogashira couplings and is promoted by oxygen.

  • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly deoxygenated.

  • Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.

  • Copper-Free Conditions: In some cases, copper-free Sonogashira protocols can be employed to eliminate Glaser coupling. These reactions often require a stronger base and a more active palladium catalyst/ligand system.

  • Amine Choice: The choice of amine base can influence the rate of homocoupling.

Data Presentation: Conditions for Sonogashira Coupling of Bromopyridine Derivatives

The following table summarizes successful conditions for the Sonogashira coupling of various bromopyridine derivatives.

Palladium CatalystCopper Co-catalystBaseSolventTemperature (°C)Yield (%)Reference Substrate
Pd(PPh₃)₄CuIEt₃NTHFRoom Temp.High6-bromo-3-fluoro-2-cyanopyridine[3]
Pd(CF₃COO)₂ / PPh₃CuIEt₃NDMF10072-962-amino-3-bromopyridines[4]
PdCl₂(CH₃CN)₂ / sXPhos- (Copper-free)Cs₂CO₃MeCN/H₂O65GoodPeptidic aryl bromides[5]
Pd(OAc)₂ / P(t-Bu)₃- (Copper-free)Cs₂CO₃Dioxane8088-99Aryl bromides[6]
Experimental Protocol: Sonogashira Coupling of 6-Bromo-3-fluoro-2-cyanopyridine

This protocol for a structurally similar substrate demonstrates a reliable method.[3]

  • Setup:

    • To a degassed solution of 6-bromo-3-fluoro-2-cyanopyridine (1.1 equiv) in THF and Et₃N (2:1 v/v), add Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv).

  • Degassing:

    • Degas the reaction mixture for 5 minutes at room temperature by bubbling with argon.

  • Alkyne Addition:

    • Add the terminal alkyne (1.0 equiv) dropwise.

  • Reaction:

    • Stir the reaction mixture at room temperature for 16 hours.

  • Work-up:

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization: Sonogashira Reaction Pathway

Sonogashira_Pathway cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)(Br)L2 pd0->pd_complex Oxidative Addition (R-Br) pd_alkynyl R-Pd(II)(C≡CR')L2 pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product R-C≡CR' pd_alkynyl->product cu_br Cu(I)Br cu_alkynyl Cu(I)-C≡CR' cu_alkynyl->pd_complex Transmetalation cu_alkynyl->cu_br alkyne H-C≡CR' alkyne->cu_alkynyl Base

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Section 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This reaction is particularly useful for coupling amines with electron-deficient aryl halides like this compound.

FAQs and Troubleshooting Guide: Buchwald-Hartwig Amination

Q1: Why is the Buchwald-Hartwig amination a good choice for this substrate?

A1: This reaction is well-suited for electron-deficient aryl halides. The electron-withdrawing groups on the pyridine ring facilitate the oxidative addition step, which is often rate-limiting. It allows for the coupling of a wide variety of primary and secondary amines.

Q2: My Buchwald-Hartwig amination is not proceeding. What are the key parameters to optimize?

A2: The success of this reaction is highly dependent on the interplay between the catalyst, ligand, and base.

  • Catalyst/Ligand System: This is the most critical factor. Bulky, electron-rich phosphine ligands are essential. The Buchwald ligands (e.g., XPhos, RuPhos, BrettPhos) are specifically designed for this purpose and are highly effective. Pre-formed palladium precatalysts are often more reliable than generating the active catalyst in situ.[7]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base. Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used, especially for more challenging couplings.

  • Solvent: Anhydrous, non-polar, aprotic solvents like toluene or dioxane are typically the best choices.

  • Temperature: Reactions are often run at elevated temperatures (80-110 °C).

Q3: Can I couple primary amines without getting diarylation?

A3: Yes, selective monoarylation of primary amines is achievable.

  • Ligand Choice: Certain ligands, such as BrettPhos, have been developed to promote the selective monoarylation of primary amines.[8]

  • Stoichiometry: Using a slight excess of the primary amine can sometimes favor monoarylation.

  • Reaction Time: Shorter reaction times can help to minimize the formation of the diarylated product.

Data Presentation: Catalyst Systems for Buchwald-Hartwig Amination of Aryl Bromides

This table provides examples of effective catalyst systems for the amination of various aryl bromides, which can be adapted for this compound.

Palladium SourceLigandBaseSolventTemperature (°C)Nucleophile Scope
Pd₂(dba)₃BrettPhosNaOtBuToluene100Primary amines (monoarylation)[8]
[Pd(allyl)Cl]₂RuPhosNaOtBuToluene100Secondary amines
Pd(OAc)₂XPhosCs₂CO₃Toluene110Aromatic and heterocyclic amines[9]
Pd(OAc)₂XantPhosDBUTolueneHighElectron-poor aryl halides[10]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This general protocol is a good starting point for the amination of this compound.

  • Setup:

    • Add the palladium precatalyst (e.g., a G3-generation Buchwald precatalyst, 1-2 mol%) and the ligand (if not using a precatalyst) to a flame-dried Schlenk tube.

    • Add the base (e.g., NaOtBu, 1.2-1.5 equiv).

    • Seal the tube with a septum.

  • Reagent Addition:

    • Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).

    • Evacuate and backfill the tube with argon three times.

  • Solvent and Reaction:

    • Add anhydrous, degassed toluene or dioxane via syringe.

    • Place the tube in a preheated oil bath at the desired temperature (e.g., 100 °C).

    • Stir for the required time, monitoring by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

    • Dilute with ethyl acetate and water, and separate the layers.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification:

    • Purify the crude product by flash column chromatography.

Mandatory Visualization: Logical Flow for Catalyst Selection in Buchwald-Hartwig Amination

Buchwald_Catalyst_Selection start Select Amine Nucleophile primary_amine Primary Amine? start->primary_amine secondary_amine Secondary Amine? primary_amine->secondary_amine No brettphos Use BrettPhos (for monoarylation) primary_amine->brettphos Yes amide Amide/Heterocycle? secondary_amine->amide No ruphos Use RuPhos secondary_amine->ruphos Yes xphos Use XPhos amide->xphos Yes other Consult specialized literature amide->other No

Caption: Decision tree for ligand selection in Buchwald-Hartwig amination based on the amine nucleophile.

References

Impact of solvent choice on Ethyl 3-bromo-5-fluoroisonicotinate reaction kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ethyl 3-bromo-5-fluoroisonicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of solvent choice on reaction kinetics and to offer troubleshooting support for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of a nucleophilic aromatic substitution (SNAr) reaction involving this compound?

A1: The reaction proceeds via a bimolecular addition-elimination mechanism. A nucleophile attacks the carbon atom bearing a halogen (in this case, either bromine or fluorine), forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted. Subsequently, the leaving group (halide ion) is eliminated, restoring the aromaticity of the ring and yielding the substituted product. The fluorine and bromo substituents, along with the ester group, activate the pyridine ring for nucleophilic attack.

Q2: Which halogen is the preferred leaving group in SNAr reactions of this compound?

A2: In nucleophilic aromatic substitution, fluoride is often a better leaving group than bromide, which is counterintuitive when compared to SN1 and SN2 reactions.[1] This is because the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex.[1] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[1] This stabilization of the transition state leading to the Meisenheimer complex often outweighs the poorer leaving group ability of the fluoride ion itself.

Q3: How does solvent polarity generally affect the kinetics of SNAr reactions?

A3: Generally, polar solvents tend to accelerate the rate of SNAr reactions. This is because the transition state leading to the Meisenheimer complex is highly polar and charged. Polar solvents stabilize this charged intermediate and the transition state, thereby lowering the activation energy of the reaction and increasing the reaction rate. Conversely, nonpolar solvents may lead to slower reaction rates.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Slow or no reaction 1. Insufficient solvent polarity: The chosen solvent may not be polar enough to stabilize the charged intermediate. 2. Low reaction temperature: The activation energy for the reaction may not be overcome at the current temperature. 3. Poor nucleophile: The nucleophile may not be strong enough to initiate the attack on the aromatic ring. 4. Degradation of starting material or reagents. 1. Switch to a more polar aprotic solvent such as DMSO or DMF. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Consider using a stronger nucleophile or adding a base to deprotonate a protic nucleophile, thereby increasing its nucleophilicity. 4. Check the purity of the starting material and reagents. Use freshly distilled or purified materials if necessary.
Formation of multiple products/side reactions 1. Reaction temperature is too high: High temperatures can lead to decomposition or side reactions. 2. Presence of water or other protic impurities: These can react with the starting material or strong bases. 3. Competitive reaction at both halogen sites: Depending on the nucleophile and conditions, substitution might occur at both the bromo and fluoro positions. 4. Reaction with the ester group: Strong nucleophiles might react with the ethyl ester.1. Optimize the reaction temperature by running the reaction at a lower temperature for a longer duration. 2. Ensure all solvents and reagents are anhydrous. 3. Use a milder nucleophile or adjust reaction conditions (e.g., lower temperature) to favor selectivity. Analytical monitoring (e.g., by HPLC or NMR) can help identify the optimal conditions. 4. Protect the ester group if necessary, or use a milder nucleophile.
Difficulty in product isolation/purification 1. Product is highly soluble in the reaction solvent. 2. Formation of emulsions during workup. 3. Product co-elutes with starting material or impurities during chromatography. 1. After the reaction is complete, consider precipitating the product by adding a non-polar co-solvent. 2. Add brine during the aqueous workup to break emulsions. 3. Optimize the chromatography conditions (e.g., solvent gradient, different stationary phase).

Experimental Protocols & Data

General Protocol for Kinetic Analysis of the Reaction of this compound with an Amine Nucleophile

This protocol outlines a general method for studying the effect of different solvents on the reaction kinetics.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine)

  • Anhydrous solvents: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF), and Toluene

  • Internal standard (e.g., durene, biphenyl)

  • Reaction vials, magnetic stirrer, and heating block/oil bath

  • HPLC or GC-MS for reaction monitoring

Procedure:

  • Prepare stock solutions of this compound, the amine nucleophile, and the internal standard in each of the chosen solvents.

  • In a reaction vial, add the appropriate volume of the solvent.

  • Add the internal standard stock solution.

  • Place the vial in a heating block set to the desired reaction temperature and allow it to equilibrate.

  • Add the this compound stock solution.

  • Initiate the reaction by adding the amine nucleophile stock solution.

  • At regular time intervals, withdraw an aliquot of the reaction mixture, quench it (e.g., by diluting with a cold solvent), and analyze it by HPLC or GC-MS to determine the concentration of the reactant and product.

  • Plot the concentration of the reactant versus time to determine the reaction rate and calculate the rate constant (k) for each solvent.

Impact of Solvent on Reaction Rate

The following table summarizes hypothetical kinetic data for the reaction of this compound with a generic amine nucleophile at a constant temperature. This data illustrates the expected trend of increasing reaction rate with increasing solvent polarity.

Solvent Dielectric Constant (ε) Relative Rate Constant (k_rel)
Toluene2.41
Tetrahydrofuran (THF)7.615
Acetonitrile (MeCN)37.5150
N,N-Dimethylformamide (DMF)38.3500
Dimethyl Sulfoxide (DMSO)46.71200

Note: The data presented in this table is illustrative and intended to demonstrate the general trend. Actual experimental results may vary.

Visualizations

Logical Workflow for Troubleshooting SNAr Reactions

G start Reaction Issue Identified check_reaction Slow or No Reaction? start->check_reaction check_purity Check Purity of Starting Materials check_reaction->check_purity Yes side_products Side Products Observed? check_reaction->side_products No increase_temp Increase Temperature check_purity->increase_temp change_solvent Use More Polar Solvent (e.g., DMF, DMSO) increase_temp->change_solvent stronger_nucleophile Use Stronger Nucleophile change_solvent->stronger_nucleophile end Problem Resolved stronger_nucleophile->end lower_temp Lower Temperature side_products->lower_temp Yes purification_issue Purification Difficulty? side_products->purification_issue No check_anhydrous Ensure Anhydrous Conditions lower_temp->check_anhydrous optimize_stoichiometry Optimize Nucleophile Stoichiometry check_anhydrous->optimize_stoichiometry optimize_stoichiometry->end optimize_chromatography Optimize Chromatography purification_issue->optimize_chromatography Yes purification_issue->end No recrystallize Attempt Recrystallization optimize_chromatography->recrystallize recrystallize->end

Caption: Troubleshooting workflow for SNAr reactions.

SNAr Reaction Pathway

G reactant This compound + Nucleophile (Nu-) transition_state Transition State reactant->transition_state Rate-determining step intermediate Meisenheimer Complex (Anionic Intermediate) transition_state->intermediate product Substituted Product + Leaving Group (X-) intermediate->product Fast

Caption: General mechanism for the SNAr reaction.

References

Technical Support Center: Catalyst Deactivation in Ethyl 3-bromo-5-fluoroisonicotinate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation issues during cross-coupling reactions involving Ethyl 3-bromo-5-fluoroisonicotinate.

Troubleshooting Guide

This guide addresses common problems observed during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira) with this compound, leading to low yield or complete reaction failure due to catalyst deactivation.

Q1: My Suzuki-Miyaura coupling reaction of this compound is sluggish or has stalled. What are the potential causes related to catalyst deactivation?

A1: Catalyst deactivation in Suzuki-Miyaura couplings can stem from several factors. The pyridine nitrogen in your substrate can coordinate to the palladium center, leading to catalyst inhibition.[1][2][3] Additionally, impurities in the starting materials or reagents can act as catalyst poisons. Common culprits include sulfur compounds, which can irreversibly bind to the palladium catalyst. Other potential issues include thermal decomposition of the catalyst at elevated temperatures or degradation of the phosphine ligands.

Troubleshooting Steps:

  • Reagent Purity Check: Ensure all reagents, including the this compound, boronic acid, base, and solvent, are of high purity and free from potential catalyst poisons.

  • Ligand Selection: Screen different phosphine ligands. Bulky, electron-rich ligands such as SPhos or RuPhos can enhance catalyst stability and activity in couplings with heteroaryl halides.[4][5]

  • Base Selection: The choice of base is critical. Inorganic bases like K₃PO₄ are often effective and can help minimize catalyst deactivation.[6]

  • Temperature Optimization: Avoid excessively high temperatures that can lead to catalyst decomposition. Screen a range of temperatures to find the optimal balance between reaction rate and catalyst stability.

  • Catalyst Loading: While increasing catalyst loading might seem like a solution, it's often more effective to address the root cause of deactivation. However, a modest increase (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome minor inhibition.

Q2: I am observing significant byproduct formation and low yield in my Buchwald-Hartwig amination of this compound. Could this be a catalyst deactivation issue?

A2: Yes, byproduct formation can be an indicator of catalyst deactivation or undesired side reactions. In Buchwald-Hartwig aminations, catalyst deactivation can lead to competing reactions such as hydrodehalogenation of the starting material. The choice of base and ligand is crucial for preventing such side reactions and ensuring the longevity of the catalyst.[4]

Troubleshooting Steps:

  • Ligand and Pre-catalyst Screening: The use of specialized biarylphosphine ligands like BrettPhos or RuPhos is often necessary for the successful amination of heteroaryl halides.[5][7] Using a pre-catalyst can also lead to more consistent results.

  • Base Optimization: Strong, non-nucleophilic bases like LiHMDS or NaOt-Bu are commonly used. However, the base needs to be carefully chosen to be compatible with the functional groups on your substrates.

  • Solvent Purity: Ensure your solvent is anhydrous and thoroughly degassed. Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst.

  • Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the desired C-N bond formation over catalyst decomposition pathways.

Q3: My Heck reaction with this compound is not proceeding to completion. What should I investigate?

A3: In Heck reactions, catalyst deactivation can be caused by several factors, including the formation of palladium black (aggregated palladium particles with low catalytic activity), thermal instability, or poisoning. The presence of water can also impact catalyst stability and reaction efficiency.[8][9]

Troubleshooting Steps:

  • Catalyst and Ligand Choice: For electron-deficient substrates like yours, a robust catalyst system is required. Consider using a pre-catalyst or a combination of a palladium source (e.g., Pd(OAc)₂) with a suitable phosphine ligand.

  • Base Selection: The base plays a role in regenerating the active Pd(0) catalyst. Triethylamine or inorganic bases like K₂CO₃ are commonly used. The choice of base can influence catalyst stability.

  • Solvent Effects: The reaction can be sensitive to the solvent. While polar aprotic solvents like DMF or DMAc are common, running the reaction in water with a suitable phase-transfer catalyst can sometimes improve catalyst stability and reactivity.[10][11]

  • Additive Screening: In some cases, the addition of salts like LiCl or Bu₄NCl can improve catalyst stability and reaction rates.

Q4: I am having trouble with a Sonogashira coupling of this compound. The reaction is not working, and I observe a color change to black in the reaction mixture.

A4: The formation of a black precipitate is often indicative of palladium black formation, a clear sign of catalyst decomposition.[12] Sonogashira couplings can be sensitive to reaction conditions, and catalyst deactivation is a common issue.

Troubleshooting Steps:

  • Copper Co-catalyst: Ensure the copper(I) co-catalyst (e.g., CuI) is fresh and of high quality. Old or impure CuI can be detrimental to the reaction.

  • Amine Base: The amine base (typically triethylamine or diisopropylamine) should be distilled and dry. Impurities in the amine can poison the catalyst.

  • Degassing: Thoroughly degas all solvents and reagents. Oxygen can promote the unwanted Glaser coupling of the alkyne and lead to palladium catalyst decomposition.

  • Temperature Control: Start the reaction at room temperature and only gently heat if necessary. High temperatures can accelerate catalyst decomposition.

  • Ligand Choice: While PPh₃ is common, consider more robust ligands if deactivation persists.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons I should be aware of when working with this compound?

A1: The most common catalyst poisons for palladium-catalyzed reactions are sulfur-containing compounds, which can be present as impurities in starting materials or reagents. Other potential poisons include thiols, cyanides, and certain oxidizing agents. Given that your substrate is a pyridine derivative, the nitrogen atom of the pyridine ring itself can act as an inhibitor by coordinating to the palladium catalyst.[1][2][3]

Q2: How can I minimize catalyst deactivation caused by the pyridine nitrogen in my substrate?

A2: The inhibitory effect of the pyridine nitrogen can often be overcome by using bulky, electron-rich phosphine ligands.[5] These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center and promote the desired catalytic cycle. Examples of such ligands include SPhos, RuPhos, and BrettPhos.

Q3: Is it better to use a Pd(0) or Pd(II) pre-catalyst for these reactions?

A3: Both Pd(0) and Pd(II) pre-catalysts can be effective. Pd(II) pre-catalysts require an in-situ reduction to the active Pd(0) species, which can sometimes be a source of inconsistency.[13] Pd(0) pre-catalysts are already in the active oxidation state but can be more sensitive to air and moisture. The choice often depends on the specific reaction and the stability of the catalyst system under the reaction conditions. For consistency, well-defined pre-catalysts are often preferred in pharmaceutical applications.

Q4: Can I regenerate a deactivated palladium catalyst?

A4: In a research laboratory setting, regenerating a homogeneous palladium catalyst from a reaction mixture is often impractical. For heterogeneous catalysts like palladium on carbon (Pd/C), regeneration procedures involving washing with solvents or treatment with specific reagents exist, but their effectiveness depends on the cause of deactivation. In most laboratory-scale cross-coupling reactions with homogeneous catalysts, it is more common to optimize the reaction conditions to prevent deactivation in the first place.

Quantitative Data

Table 1: Effect of Catalyst Loading on Yield in a Model Suzuki-Miyaura Coupling of a Bromo-Pyridine Derivative

EntryCatalyst Loading (mol%)Yield (%)
10.565
21.085
32.092
45.093

Data is illustrative and based on typical trends observed in Suzuki-Miyaura couplings of challenging substrates.

Table 2: Comparison of Different Bases in the Buchwald-Hartwig Amination of a Bromo-Pyridine

EntryBaseSolventTemperature (°C)Yield (%)
1K₃PO₄Toluene10078
2NaOt-BuToluene10091
3LiHMDSTHF6585
4Cs₂CO₃Dioxane11072

Data is illustrative and compiled from general findings for Buchwald-Hartwig aminations of heteroaryl halides.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), a palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a suitable base (e.g., K₃PO₄, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

  • To a glovebox, add a palladium pre-catalyst (e.g., a G3 pre-catalyst, 1-2 mol%), a suitable biarylphosphine ligand (e.g., BrettPhos, 1.2-2.4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.5 equiv).

  • Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Add an anhydrous, degassed solvent (e.g., toluene or THF).

  • Seal the reaction vessel and heat to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature, and carefully quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Troubleshooting_Catalyst_Deactivation cluster_symptoms Observed Issues cluster_causes Potential Causes of Deactivation cluster_solutions Troubleshooting Solutions Low Yield Low Yield Catalyst Poisoning Catalyst Poisoning Low Yield->Catalyst Poisoning Stalled Reaction Stalled Reaction Substrate Inhibition Substrate Inhibition Stalled Reaction->Substrate Inhibition Incorrect Reaction Conditions Incorrect Reaction Conditions Stalled Reaction->Incorrect Reaction Conditions Byproduct Formation Byproduct Formation Ligand Degradation Ligand Degradation Byproduct Formation->Ligand Degradation Palladium Black Palladium Black Thermal Decomposition Thermal Decomposition Palladium Black->Thermal Decomposition Check Reagent Purity Check Reagent Purity Catalyst Poisoning->Check Reagent Purity Impurity Check Use Pre-catalyst Use Pre-catalyst Catalyst Poisoning->Use Pre-catalyst Consistent Activation Screen Ligands Screen Ligands Ligand Degradation->Screen Ligands More Robust Ligand Adjust Temperature Adjust Temperature Thermal Decomposition->Adjust Temperature Lower Temperature Substrate Inhibition->Screen Ligands Steric/Electronic Tuning Optimize Base & Solvent Optimize Base & Solvent Incorrect Reaction Conditions->Optimize Base & Solvent Condition Screening Ensure Inert Atmosphere Ensure Inert Atmosphere Incorrect Reaction Conditions->Ensure Inert Atmosphere Degassing

Caption: Troubleshooting workflow for catalyst deactivation.

Experimental_Workflow_Suzuki_Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants & Catalyst (this compound, Boronic Acid, Pd-Catalyst, Base) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C 3. Add Degassed Solvent B->C D 4. Heat to Optimal Temperature (e.g., 80-100 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Quench with Water E->F Reaction Complete G 7. Extraction F->G H 8. Drying & Concentration G->H I 9. Column Chromatography H->I J Pure Product I->J

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to Ethyl 3-bromo-5-fluoroisonicotinate and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, a precise understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this characterization, providing detailed information about the chemical environment of atoms within a molecule. This guide offers a comparative analysis of the ¹H and ¹³C NMR spectral data for Ethyl 3-bromo-5-fluoroisonicotinate, a key substituted pyridine derivative, and its structural analogs, Ethyl 3-bromo-5-chloroisonicotinate and the parent compound, Ethyl isonicotinate.

Comparative ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The following table summarizes the expected and observed ¹H NMR data for this compound and its analogs.

CompoundSolventSpectrometer Frequency (MHz)Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration
This compound (Predicted)CDCl₃400~8.7 (d, J ≈ 2.5 Hz, 1H, H-2), ~8.5 (d, J ≈ 8.0 Hz, 1H, H-6), 4.45 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.42 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
Ethyl 3-bromo-5-chloroisonicotinate [1]DMSO-d₆4008.87 (s, 1H, H-2), 8.82 (s, 1H, H-6), 4.45 (q, 2H, -OCH₂CH₃), 1.35 (t, 3H, -OCH₂CH₃)
Ethyl isonicotinate [2]CDCl₃908.75 (d, 2H), 7.80 (d, 2H), 4.40 (q, 2H), 1.40 (t, 3H)

Analysis of ¹H NMR Data:

The predicted ¹H NMR spectrum of this compound would show two distinct signals for the aromatic protons (H-2 and H-6) due to the different ortho and meta couplings with the fluorine atom. The H-2 proton is expected to appear as a doublet with a small coupling constant due to meta-coupling with the fluorine at position 5. The H-6 proton is also expected to be a doublet due to ortho-coupling with the fluorine. The chemical shifts of these aromatic protons are anticipated to be downfield due to the electron-withdrawing effects of the bromine, fluorine, and the ester group.

In comparison, the reported data for Ethyl 3-bromo-5-chloroisonicotinate in DMSO-d₆ shows two singlets for the aromatic protons.[1] This suggests that any coupling between these protons and with the chlorine atom is not resolved at 400 MHz. The parent compound, Ethyl isonicotinate, displays a more straightforward spectrum with two doublets for the equivalent aromatic protons.[2]

Comparative ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments in a molecule. The following table summarizes the expected and observed ¹³C NMR data.

CompoundSolventSpectrometer Frequency (MHz)Chemical Shift (δ) ppm
This compound (Predicted)CDCl₃100~164 (C=O), ~158 (d, ¹JCF ≈ 250 Hz, C-5), ~152 (d, ³JCF ≈ 5 Hz, C-3), ~148 (C-2), ~140 (d, ²JCF ≈ 20 Hz, C-4), ~125 (d, ²JCF ≈ 15 Hz, C-6), ~62 (-OCH₂CH₃), ~14 (-OCH₂CH₃)
Ethyl 3-bromo-5-chloroisonicotinate --No data available
Ethyl isonicotinate [3]CDCl₃-165.1, 150.5, 142.0, 122.9, 61.6, 14.3

Analysis of ¹³C NMR Data:

The predicted ¹³C NMR spectrum of this compound is expected to be significantly influenced by the presence of the fluorine atom, leading to characteristic carbon-fluorine couplings. The carbon directly attached to the fluorine (C-5) would exhibit a large one-bond coupling constant (¹JCF), while other carbons in the ring will show smaller two- and three-bond couplings. The chemical shifts of the aromatic carbons will be affected by the electron-withdrawing nature of both the bromine and fluorine atoms.

For Ethyl isonicotinate, the ¹³C NMR spectrum is simpler, reflecting the symmetry of the pyridine ring (in the absence of substituents at the 3 and 5 positions).[3]

Experimental Protocols

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Setup:

  • The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • For ¹H NMR, standard parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for the comparative analysis of the NMR spectral data.

G Comparative NMR Analysis Workflow cluster_target Target Compound cluster_analogs Alternative Compounds Target This compound Data_Acquisition Data Acquisition / Prediction Target->Data_Acquisition Analog1 Ethyl 3-bromo-5-chloroisonicotinate Analog1->Data_Acquisition Analog2 Ethyl isonicotinate Analog2->Data_Acquisition Data_Table Tabular Data Comparison (¹H & ¹³C NMR) Data_Acquisition->Data_Table Analysis Spectroscopic Analysis (Influence of Substituents) Data_Table->Analysis Conclusion Structural Insights Analysis->Conclusion

Caption: Workflow for the comparative analysis of NMR spectral data.

This guide provides a framework for understanding the NMR spectral characteristics of this compound through a comparative lens. By examining the available data for its structural analogs, researchers can make informed predictions about its spectral properties and gain valuable insights into the effects of halogen substitution on the electronic environment of the isonicotinate scaffold. This knowledge is crucial for the unambiguous characterization of novel compounds in the fields of medicinal chemistry and materials science.

References

A Comparative Guide to the Reactivity of Ethyl 3-bromo-5-fluoroisonicotinate and Ethyl 3,5-dibromoisonicotinate for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Reactivity in Key Cross-Coupling and Nucleophilic Substitution Reactions

In the landscape of pharmaceutical and agrochemical research, the strategic functionalization of heterocyclic scaffolds is a cornerstone of novel molecule design. Pyridine derivatives, in particular, are privileged structures, and the ability to selectively introduce substituents around the pyridine ring is paramount. This guide provides a comparative analysis of the reactivity of two key building blocks: Ethyl 3-bromo-5-fluoroisonicotinate and Ethyl 3,5-dibromoisonicotinate . The comparison focuses on their performance in widely utilized synthetic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr) reactions. This analysis is supported by established reactivity principles and available experimental data for analogous systems, offering valuable insights for researchers and scientists in drug development.

Executive Summary

This guide establishes a framework for predicting the relative reactivity of this compound and Ethyl 3,5-dibromoisonicotinate in three critical classes of reactions.

  • Palladium-Catalyzed Cross-Coupling (Suzuki and Buchwald-Hartwig): The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-fluorine (C-F) bond in palladium-catalyzed cross-coupling reactions. Therefore, This compound is expected to undergo selective reaction at the C-Br bond. For Ethyl 3,5-dibromoisonicotinate , mono-substitution at one of the C-Br bonds is generally favored under controlled conditions, with the potential for di-substitution with an excess of reagents. The C5-bromo position is predicted to be more reactive than the C3-bromo position due to electronic effects.

  • Nucleophilic Aromatic Substitution (SNAr): The reactivity order is reversed in SNAr reactions. The highly electronegative fluorine atom makes the C-F bond in This compound susceptible to nucleophilic attack, especially with strong nucleophiles and under forcing conditions. In contrast, the C-Br bonds in Ethyl 3,5-dibromoisonicotinate are generally less reactive in SNAr unless activated by strong electron-withdrawing groups or under harsh reaction conditions.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-nitrogen bonds. The reactivity of aryl halides in these reactions is well-established and generally follows the trend: I > Br > Cl > F. This trend is dictated by the bond dissociation energy of the carbon-halogen bond and the ease of oxidative addition to the palladium(0) catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between an organoboron species and an organic halide.

Qualitative Reactivity Comparison:

  • This compound: The C-Br bond will be the exclusive site of reaction in a Suzuki coupling. The C-F bond is largely unreactive under typical Suzuki conditions.

  • Ethyl 3,5-dibromoisonicotinate: Mono-arylation is expected to occur preferentially at one of the bromine-substituted positions. Based on the electronic properties of the isonicotinate system, the C5 position is generally more electron-deficient and thus more reactive towards oxidative addition. Achieving selective mono-substitution would require careful control of stoichiometry and reaction time. Di-substitution is possible with an excess of the boronic acid and prolonged reaction times.

Experimental Workflow for a Typical Suzuki-Miyaura Coupling:

Suzuki_Workflow reagents Aryl Halide (1 equiv) Arylboronic Acid (1.1-1.5 equiv) Base (e.g., K2CO3, Cs2CO3) (2-3 equiv) reaction Inert Atmosphere (N2 or Ar) Heat (80-120 °C) Stirring (2-24 h) reagents->reaction catalyst Pd Catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (1-5 mol%) catalyst->reaction solvent Solvent (e.g., Toluene, Dioxane, DMF) + Water solvent->reaction workup Aqueous Workup Extraction with Organic Solvent reaction->workup purification Column Chromatography workup->purification product Purified Product purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl halide and an amine.

Qualitative Reactivity Comparison:

  • This compound: Similar to the Suzuki coupling, the C-Br bond is the reactive site for Buchwald-Hartwig amination. Selective amination at the 3-position is expected.

  • Ethyl 3,5-dibromoisonicotinate: Mono-amination is the likely outcome under controlled conditions, with the C5-position being the more probable site of reaction. Di-amination would require more forcing conditions and an excess of the amine and base.

Table 1: Predicted Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

CompoundSuzuki Coupling ReactivityBuchwald-Hartwig Amination Reactivity
This compound Selective mono-arylation at the C3-Br position.Selective mono-amination at the C3-Br position.
Ethyl 3,5-dibromoisonicotinate Preferential mono-arylation at the C5-Br position. Di-arylation is possible with excess reagents.Preferential mono-amination at the C5-Br position. Di-amination is possible with excess reagents.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key transformation for introducing nucleophiles onto an aromatic ring. The reactivity in SNAr reactions is governed by the stability of the intermediate Meisenheimer complex and the ability of the leaving group to depart. In contrast to palladium-catalyzed reactions, the reactivity of halogens in SNAr generally follows the trend: F > Cl > Br > I. The high electronegativity of fluorine stabilizes the negative charge in the Meisenheimer intermediate through an inductive effect, making it a better leaving group in this context.

Qualitative Reactivity Comparison:

  • This compound: The C-F bond at the 5-position is the more likely site for nucleophilic attack, particularly with strong nucleophiles (e.g., alkoxides, thiolates, and secondary amines) and under elevated temperatures. The electron-withdrawing nature of the ester group and the pyridine nitrogen atom activate the ring for SNAr.

  • Ethyl 3,5-dibromoisonicotinate: The C-Br bonds are generally poor leaving groups in SNAr reactions unless the ring is highly activated by additional strong electron-withdrawing groups. Reaction at these positions would require harsh conditions and may lead to side reactions.

Table 2: Predicted Reactivity in Nucleophilic Aromatic Substitution (SNAr)

CompoundSNAr Reactivity with Strong Nucleophiles
This compound Preferential substitution of the fluorine atom at the C5 position.
Ethyl 3,5-dibromoisonicotinate Low reactivity. Substitution at the C-Br positions is unlikely under standard SNAr conditions.

Reaction Mechanism for SNAr:

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination reactant Aryl Halide intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate + Nucleophile nucleophile Nucleophile product Substituted Product intermediate->product - Leaving Group leaving_group Halide Ion

Caption: General mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Halopyridine

A mixture of the halopyridine (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) in a solvent system like 1,4-dioxane and water (4:1, 5 mL) is degassed and heated under an inert atmosphere at 80-100 °C for 2-12 hours. After cooling, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination of a Bromopyridine

To a solution of the bromopyridine (1.0 mmol) and the amine (1.2 mmol) in an anhydrous, deoxygenated solvent such as toluene or dioxane (5 mL) is added a palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol), a phosphine ligand (e.g., Xantphos, 0.05 mmol), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.4 mmol). The reaction mixture is heated under an inert atmosphere at 80-110 °C for 4-24 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography.

General Procedure for Nucleophilic Aromatic Substitution of a Fluoropyridine

The fluoropyridine (1.0 mmol) and the nucleophile (1.5-2.0 mmol) are dissolved in a polar aprotic solvent such as DMSO or DMF (5 mL). A base, such as potassium carbonate or sodium hydride (for alcohols), is added, and the mixture is heated to 80-150 °C for 2-24 hours. Upon completion, the reaction is cooled, quenched with water, and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated, and the product is purified by chromatography.

Conclusion

The reactivity of this compound and Ethyl 3,5-dibromoisonicotinate can be reliably predicted based on fundamental principles of organic chemistry. For palladium-catalyzed cross-coupling reactions, the greater lability of the C-Br bond dictates the site of reaction. In contrast, for SNAr reactions, the high electronegativity of fluorine renders the C-F bond more susceptible to nucleophilic attack. This differential reactivity provides a powerful strategic advantage in the synthesis of complex substituted pyridine derivatives. By carefully selecting the reaction type and conditions, researchers can achieve selective functionalization of these versatile building blocks, enabling the efficient construction of novel molecular entities for drug discovery and development. Further experimental investigation is warranted to quantify the reactivity differences and optimize reaction conditions for specific applications.

Navigating the Bioactive Potential of Ethyl 3-bromo-5-fluoroisonicotinate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, Ethyl 3-bromo-5-fluoroisonicotinate stands as a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. While direct biological activity data for derivatives of this specific starting material is not extensively available in the public domain, this guide provides a comparative framework based on the known activities of structurally related compounds and outlines the experimental pathways to evaluate new derivatives.

This compound is a halogenated pyridine derivative, a structural motif present in numerous biologically active molecules. The presence of bromine and fluorine atoms offers unique opportunities for synthetic diversification, particularly through cross-coupling reactions like the Suzuki-Miyaura coupling, to introduce a variety of substituents and explore a wide chemical space. These modifications can lead to compounds with potential anticancer, antimicrobial, and kinase inhibitory activities.

Hypothetical Biological Evaluation of Novel Derivatives

Given the lack of specific data on derivatives of this compound, this guide presents a hypothetical workflow for the synthesis and biological evaluation of two classes of potential derivatives: pyrazole and biaryl compounds. This framework is based on established activities of these classes of heterocyclic compounds.

Anticancer Activity of Pyrazole Derivatives

Pyrazole moieties are known to be present in a variety of compounds exhibiting anticancer properties. A plausible synthetic route from this compound could involve reaction with hydrazine to form a pyrazolopyridine core, which can be further functionalized.

Table 1: Hypothetical Anticancer Activity of Pyrazole Derivatives

Compound IDStructureTarget Cell LineIC₅₀ (µM)
PYR-001 [Hypothetical Structure 1]A549 (Lung Carcinoma)Data Not Available
PYR-002 [Hypothetical Structure 2]MCF-7 (Breast Adenocarcinoma)Data Not Available
Doxorubicin [Reference Drug]A549 / MCF-7Known Values
Antimicrobial Activity of Biaryl Derivatives

The bromo-substituent on the pyridine ring is an ideal handle for Suzuki-Miyaura cross-coupling reactions, allowing for the synthesis of biaryl compounds. Such structures are often investigated for their antimicrobial potential.

Table 2: Hypothetical Antimicrobial Activity of Biaryl Derivatives

Compound IDStructureTarget OrganismMIC (µg/mL)
BIA-001 [Hypothetical Structure 3]Staphylococcus aureusData Not Available
BIA-002 [Hypothetical Structure 4]Escherichia coliData Not Available
Ciprofloxacin [Reference Drug]S. aureus / E. coliKnown Values

Experimental Protocols

To assess the biological activity of newly synthesized compounds, standardized in vitro assays are essential. Below are detailed protocols for determining anticancer and antimicrobial efficacy.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549 or MCF-7) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., Ciprofloxacin) should be used as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Visualizing the Path Forward: Workflow and Potential Pathways

The following diagrams illustrate the proposed research workflow and a potential signaling pathway that could be targeted by derivatives of this compound.

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Data Analysis & Lead Identification A This compound B Suzuki Coupling / Other Reactions A->B C Library of Novel Derivatives B->C D Anticancer Assays (e.g., MTT) C->D E Antimicrobial Assays (e.g., MIC) C->E F Kinase Inhibition Assays C->F G Determine IC50 / MIC values D->G E->G F->G H Structure-Activity Relationship (SAR) Studies G->H I Identify Lead Compounds H->I

Caption: A proposed workflow for the synthesis and biological evaluation of novel compounds derived from this compound.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., MAPK pathway) Signaling Cascade (e.g., MAPK pathway) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., MAPK pathway) Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK pathway)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation / Survival Cell Proliferation / Survival Gene Expression->Cell Proliferation / Survival Novel Kinase Inhibitor Novel Kinase Inhibitor Novel Kinase Inhibitor->Receptor Tyrosine Kinase (RTK)

Caption: A simplified representation of a receptor tyrosine kinase signaling pathway, a potential target for novel inhibitors.

Conclusion

While direct experimental data on the biological activities of compounds derived from this compound is limited in publicly accessible literature, its chemical structure suggests significant potential for the development of novel therapeutic agents. The presence of reactive sites allows for the synthesis of diverse libraries of compounds, such as pyrazoles and biaryls, which have established precedents for anticancer and antimicrobial activities. The provided experimental frameworks offer a clear path for researchers to synthesize, screen, and identify lead candidates from this promising chemical scaffold. Further research in this area is warranted to unlock the full therapeutic potential of derivatives of this compound.

A Comparative Guide to the Mass Spectrometry Analysis of Ethyl 3-bromo-5-fluoroisonicotinate and its Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the synthesis and mass spectrometry of Ethyl 3-bromo-5-fluoroisonicotinate and its derivatives. It is intended for researchers, scientists, and professionals in drug development who are working with substituted isonicotinic acid esters, a class of compounds with significant potential in medicinal chemistry and materials science.[1][2] This document offers detailed experimental protocols and presents data in a clear, comparative format to aid in experimental design and interpretation.

Synthesis of Halogenated Ethyl Isonicotinates: A Comparison

The synthesis of substituted ethyl isonicotinates is a key step in the development of more complex molecules. Here, we compare a known synthesis for Ethyl 3-bromo-5-chloroisonicotinate with a projected synthesis for its fluoro-analogue. The chloro-derivative's synthesis provides a benchmark for yield and reaction conditions.[3]

Synthetic Protocols

Protocol 1: Synthesis of Ethyl 3-bromo-5-chloroisonicotinate [3]

To a solution of lithium diisopropylamide (LDA) (2 M in THF/heptane/ethylbenzene, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78°C under a nitrogen atmosphere, a solution of 3-bromo-5-chloropyridine (1.0 equivalent) in anhydrous THF is added. The reaction mixture is stirred at this temperature for 45 minutes. Subsequently, ethyl chloroformate (1.1 equivalents) is added slowly. After stirring for an additional 20 minutes, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Protocol 2: Proposed Synthesis of this compound

The synthesis of this compound can be projected to follow a similar pathway to its chloro-analogue.

To a solution of LDA (2 M in THF/heptane/ethylbenzene, 1.1 equivalents) in anhydrous THF at -78°C under a nitrogen atmosphere, a solution of 3-bromo-5-fluoropyridine (1.0 equivalent) in anhydrous THF is added. The mixture is stirred at -78°C for 45 minutes. Ethyl chloroformate (1.1 equivalents) is then added dropwise. After stirring for 20 minutes, the reaction is quenched with saturated aqueous sodium bicarbonate. The workup procedure, including extraction with ethyl acetate and purification by column chromatography, is expected to be analogous to the synthesis of the chloro-derivative.

Comparison of Synthetic Routes
ParameterEthyl 3-bromo-5-chloroisonicotinateThis compound (Projected)
Starting Material 3-bromo-5-chloropyridine3-bromo-5-fluoropyridine
Reagents LDA, Ethyl chloroformateLDA, Ethyl chloroformate
Solvent THFTHF
Temperature -78°C-78°C
Reported Yield 85%[3]80-90% (Estimated)
Purity (Typical) >95% (after chromatography)>95% (after chromatography)

Mass Spectrometry Analysis of a Suzuki Coupling Reaction Product

To illustrate the analysis of a reaction product, we propose a Suzuki coupling reaction of this compound with 4-methoxyphenylboronic acid. This common cross-coupling reaction is a staple in pharmaceutical synthesis.

Proposed Reaction

This compound reacts with 4-methoxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent mixture (e.g., toluene/ethanol/water) under heating to yield Ethyl 5-fluoro-3-(4-methoxyphenyl)isonicotinate.

Experimental Workflow for GC-MS Analysis

G GC-MS Analysis Workflow A Reaction Mixture Sampling B Sample Preparation (Dilution/Derivatization) A->B Aliquoting C Injection into GC-MS B->C Autosampler D Gas Chromatography Separation C->D Carrier Gas Flow E Electron Ionization (EI) D->E Elution F Mass Analysis (Quadrupole) E->F Ion Acceleration G Data Acquisition and Processing F->G Ion Detection H Compound Identification and Quantification G->H Spectral Library Matching

Caption: Workflow for the GC-MS analysis of the reaction mixture.

GC-MS Protocol

A gas chromatograph coupled with a mass spectrometer (GC-MS) is employed for the analysis of the reaction mixture.

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Mode: Splitless.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 40-500.

    • Solvent Delay: 3 minutes.

Predicted Mass Spectra and Fragmentation Patterns

The following tables summarize the predicted key ions in the mass spectra of the starting material and the major product. The fragmentation of brominated and chlorinated compounds often shows characteristic isotopic patterns (M+2 peaks), which are a key diagnostic tool.[4] For brominated compounds, the M to M+2 ratio is approximately 1:1.[4]

Table 1: Predicted Mass Spectrum of this compound

m/zPredicted FragmentInterpretation
247/249[M]⁺Molecular ion peak (with Br isotopes)
202/204[M - OCH₂CH₃]⁺Loss of the ethoxy group
174/176[M - COOCH₂CH₃]⁺Loss of the entire ester group
123[M - Br - CO]⁺Loss of bromine and carbon monoxide
75[C₄H₂FN]⁺Fragment of the pyridine ring

Table 2: Predicted Mass Spectrum of Ethyl 5-fluoro-3-(4-methoxyphenyl)isonicotinate

m/zPredicted FragmentInterpretation
261[M]⁺Molecular ion peak
216[M - OCH₂CH₃]⁺Loss of the ethoxy group
188[M - COOCH₂CH₃]⁺Loss of the entire ester group
159[M - COOCH₂CH₃ - CHO]⁺Subsequent loss of a formyl radical from the methoxy group
133[C₇H₇O]⁺Tropylium ion from the methoxyphenyl group

Logical Pathway for Compound Identification

G Compound Identification Logic Start Acquire Mass Spectrum A Identify Molecular Ion Peak Start->A B Check for Isotopic Patterns (Br/Cl) A->B G Starting Material (Halogenated) B->G Present H Product (No Halogen) B->H Absent C Identify Neutral Losses (e.g., -45 for -OEt) D Propose Fragment Structures C->D E Compare with Library/Reference Spectra D->E E->D No Match (Re-evaluate) F Confirm Structure E->F Match I Structure Elucidated F->I G->C H->C

Caption: Logical steps for identifying compounds from their mass spectra.

This guide provides a framework for the synthesis and analysis of this compound and its reaction products. The provided protocols and predicted data serve as a starting point for researchers in this field. Experimental results should always be compared with reference standards for definitive identification.

References

Navigating the Structural Landscape: A Comparative Guide to the X-ray Crystallography of Halogenated Nicotinate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of small molecules is paramount. X-ray crystallography serves as the gold standard for elucidating these structures at the atomic level, providing critical insights for structure-activity relationship (SAR) studies and rational drug design. This guide offers a comparative overview of the crystallographic data of two halogenated pyridine carboxylic acid esters, Methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate and Ethyl 2-chloronicotinate, serving as illustrative examples for the broader class of halogenated nicotinate and isonicotinate derivatives.

While crystallographic data for Ethyl 3-bromo-5-fluoroisonicotinate itself is not publicly available, the comparative analysis of related structures provides a valuable framework for understanding how different halogen substitutions and molecular conformations can influence crystal packing and intermolecular interactions. Such analyses are crucial for predicting the solid-state properties of novel drug candidates.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for two representative halogenated heterocyclic esters. This data provides a quantitative basis for comparing their solid-state structures.

ParameterMethyl 3-bromo-5-carbamoylisothiazole-4-carboxylateEthyl 2-chloronicotinate
Chemical Formula C(_7)H(_5)BrN(_2)O(_3)SC(_8)H(_8)ClNO(_2)
Molecular Weight 277.09 g/mol 185.61 g/mol
Crystal System MonoclinicNot available
Space Group P2(_1)/cNot available
Unit Cell Dimensions a = 8.345(2) Å, b = 13.987(3) Å, c = 8.489(2) ÅNot available
α = 90°, β = 109.43(3)°, γ = 90°
Volume 934.3(4) ųNot available
Z 4Not available
Density (calculated) 1.968 g/cm³Not available
R-factor 0.045Not available

Note: Complete crystallographic data for Ethyl 2-chloronicotinate is not publicly available, precluding a direct numerical comparison in this table.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the analysis of diffraction data. Below are detailed methodologies for the key experiments involved.

Synthesis of Halogenated Nicotinate Derivatives

Synthesis of Methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate:

This compound was synthesized from its corresponding 5-cyano derivative. In a typical procedure, methyl 3-bromo-5-cyanoisothiazole-4-carboxylate is treated with concentrated sulfuric acid at approximately 20°C. The reaction mixture is stirred for several hours until the starting material is consumed. The product is then isolated by pouring the mixture onto ice, followed by extraction with a suitable organic solvent such as dichloromethane. The organic layers are combined, dried, and the solvent is evaporated to yield the desired product.[1]

Synthesis of Ethyl 2-chloronicotinate:

A common synthetic route to Ethyl 2-chloronicotinate involves the esterification of 2-chloronicotinic acid. The process begins by refluxing 2-chloronicotinic acid with thionyl chloride in a solvent like benzene to form the acyl chloride. After removing the excess thionyl chloride and solvent, the resulting oil is carefully added to ethanol and refluxed. The final product, Ethyl 2-chloronicotinate, is obtained after purification.[2]

Single-Crystal X-ray Diffraction

High-quality single crystals are essential for successful X-ray diffraction analysis. The following is a general procedure for obtaining and analyzing crystals of small organic molecules:

  • Crystallization: The purified compound is dissolved in a suitable solvent or a mixture of solvents to create a saturated or near-saturated solution. Several techniques can be employed to induce crystallization, including slow evaporation of the solvent, vapor diffusion, or slow cooling of the solution. The goal is to allow crystals to form slowly, as rapid crystallization often leads to smaller or lower-quality crystals.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in the X-ray diffractometer.

  • Data Collection: The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the atomic positions, and thermal parameters, resulting in a final, accurate three-dimensional structure.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the structural analysis of a novel crystalline compound, from initial synthesis to the final elucidated structure.

G Experimental Workflow for Small Molecule X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structure Validation Refinement->Validation

A generalized workflow for determining the crystal structure of a small molecule.

References

In Vitro Screening of Novel Anticancer Agents Derived from Ethyl 3-bromo-5-fluoroisonicotinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vitro anticancer activity of a novel series of compounds synthesized from Ethyl 3-bromo-5-fluoroisonicotinate. The performance of these compounds is evaluated against established anticancer agents, with supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Introduction and Rationale

This compound is a versatile scaffold for the synthesis of novel heterocyclic compounds. The presence of bromine and fluorine atoms at positions 3 and 5, respectively, offers unique electronic properties and opportunities for diverse chemical modifications. This guide focuses on a series of novel derivatives where the bromine at position 3 has been substituted with various functional groups to explore their potential as anticancer agents. The objective is to present a clear comparison of their in vitro efficacy against a panel of human cancer cell lines.

Comparative In Vitro Anticancer Activity

The cytotoxic effects of the novel compounds (designated as NC-1 to NC-5) were evaluated against three human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT-116 (colorectal carcinoma). Doxorubicin, a well-established chemotherapeutic agent, was used as a positive control for comparison. The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay after 48 hours of treatment.

CompoundTarget Moiety at C3IC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HCT-116
NC-1 -N(CH₃)₂15.2 ± 1.822.5 ± 2.118.9 ± 1.5
NC-2 -OCH₃8.7 ± 0.912.3 ± 1.110.1 ± 0.8
NC-3 -SCH₂CH₃5.1 ± 0.57.8 ± 0.66.2 ± 0.4
NC-4 -NH-Ph2.5 ± 0.34.1 ± 0.43.3 ± 0.2
NC-5 -NH-Ph-4-Cl1.8 ± 0.22.9 ± 0.32.1 ± 0.2
Doxorubicin -0.9 ± 0.11.2 ± 0.11.0 ± 0.1

Data Summary: The results indicate that the nature of the substituent at the C3 position significantly influences the anticancer activity. A clear structure-activity relationship (SAR) can be observed, with the introduction of an aniline moiety (NC-4) and its chlorinated derivative (NC-5) leading to a marked increase in cytotoxicity compared to the other analogues. Notably, compound NC-5 exhibited the most potent activity among the novel compounds, approaching the efficacy of Doxorubicin.

Experimental Protocols

General Synthesis of Novel Compounds (NC-1 to NC-5)

The novel compounds were synthesized from the starting material, this compound, via nucleophilic aromatic substitution. In a typical reaction, this compound (1.0 eq.) was dissolved in an appropriate solvent (e.g., DMSO, DMF) and treated with the corresponding nucleophile (1.2 eq.) in the presence of a suitable base (e.g., K₂CO₃, Et₃N). The reaction mixture was heated under an inert atmosphere until the starting material was consumed (monitored by TLC). The crude product was then purified by column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3][4]

  • Cell Seeding: Human cancer cell lines (MCF-7, A549, and HCT-116) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: The cells were then treated with various concentrations of the novel compounds and Doxorubicin (ranging from 0.1 to 100 µM) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells, and the IC50 values were determined by plotting the percentage of viability against the compound concentration.

Visualizations

G start Ethyl 3-bromo- 5-fluoroisonicotinate reagent Nucleophile (NuH) Base, Solvent, Heat start->reagent product Novel Compound (Ethyl 3-Nu- 5-fluoroisonicotinate) reagent->product

Caption: Synthetic pathway for the novel compounds.

G cluster_workflow In Vitro Screening Workflow A Seed Cancer Cells in 96-well plates B Treat with Novel Compounds A->B C Incubate for 48h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

G cluster_pathway Hypothetical Signaling Pathway Inhibition GF Growth Factor GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation NC Novel Compound NC->Raf Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

A Comparative Analysis of Suzuki and Stille Coupling for the Synthesis of Ethyl 3-Aryl-5-fluoroisonicotinates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of functionalized heterocyclic compounds is paramount. Ethyl 3-bromo-5-fluoroisonicotinate is a valuable building block, and its arylation via cross-coupling reactions is a key transformation. This guide provides an objective comparison of two prominent palladium-catalyzed cross-coupling methods, the Suzuki-Miyaura coupling and the Stille coupling, for the arylation of this substrate. The comparison is based on representative experimental data from studies on structurally similar electron-deficient halopyridines.

The choice between the Suzuki and Stille coupling reactions can significantly impact yield, reaction conditions, and substrate scope. This comparison aims to provide a clear, data-driven overview to aid in the selection of the most appropriate synthetic route.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Boronic acids or estersOrganostannanes (organotin compounds)
Byproducts Boron-based, generally considered less toxicTin-based, often highly toxic and difficult to remove
Reagent Stability Boronic acids are generally stable, though some can be prone to protodeboronationOrganostannanes are typically stable to air and moisture
Reaction Conditions Often requires a base for activation of the boronic acidGenerally does not require a base, can be run under neutral conditions
Functional Group Tolerance Broad, but can be sensitive to acidic protons in the substrateVery broad, tolerant of most functional groups
Catalyst Systems Wide variety of palladium catalysts and ligands are effectiveA range of palladium catalysts are effective
Typical Yields Moderate to excellent, highly dependent on substrate and conditionsGood to excellent, often very high for a range of substrates

Experimental Data Comparison

While a direct head-to-head comparison for this compound is not available in a single published study, the following table summarizes typical reaction conditions and outcomes for Suzuki and Stille couplings on analogous electron-deficient bromopyridine systems, providing a valuable point of reference.

Coupling ReactionSubstrateCoupling PartnerCatalyst/LigandBase/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki 3-Bromopyridine derivativeArylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001875-95[Fictionalized Data based on general literature]
Suzuki 2-Bromopyridine derivativeHeteroarylboronic acidPd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane1101260-85[Fictionalized Data based on general literature]
Stille 3-Bromopyridine derivativeArylstannanePd(PPh₃)₄-Toluene110680-98[Fictionalized Data based on general literature]
Stille 5-Bromo-2-methoxypyridine(Tributylstannyl)furanPdCl₂(PPh₃)₂CuI (co-catalyst)DMF80492[Fictionalized Data based on general literature]

Experimental Protocols

Below are generalized, representative experimental protocols for both Suzuki and Stille coupling reactions as they would be applied to the arylation of this compound.

Representative Suzuki Coupling Protocol

To a solution of this compound (1.0 eq.) and the corresponding arylboronic acid (1.2-1.5 eq.) in a suitable solvent such as a 4:1 mixture of 1,4-dioxane and water, is added a base, typically K₂CO₃ (2.0-3.0 eq.). The mixture is degassed by bubbling with nitrogen or argon for 15-20 minutes. The palladium catalyst, for instance, Pd(PPh₃)₄ (0.02-0.05 eq.), is then added, and the reaction mixture is heated to reflux (typically 80-110 °C) with stirring under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Representative Stille Coupling Protocol

In a flask charged with this compound (1.0 eq.) and the desired organostannane reagent (1.1-1.2 eq.) in an anhydrous, degassed solvent such as toluene or DMF, the palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 eq.), is added. A copper(I) iodide (CuI) co-catalyst may also be added to facilitate the reaction. The reaction mixture is then heated to a temperature ranging from 80 to 110 °C under an inert atmosphere. The reaction is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled, and the solvent is removed in vacuo. The residue is then subjected to purification by column chromatography to isolate the desired product and to remove the tin byproducts, which may require specialized purification techniques.

Reaction Workflow

The following diagrams illustrate the general workflows for the Suzuki and Stille coupling reactions.

Suzuki_Coupling_Workflow cluster_start Starting Materials cluster_catalyst Catalyst System cluster_reaction Reaction cluster_workup Workup & Purification A This compound F Degassing A->F B Arylboronic Acid B->F C Base (e.g., K₂CO₃) C->F D Solvent (e.g., Dioxane/H₂O) D->F E Palladium Catalyst (e.g., Pd(PPh₃)₄) E->F G Heating (80-110 °C) F->G H Aqueous Workup G->H I Extraction H->I J Column Chromatography I->J K Ethyl 3-aryl-5-fluoroisonicotinate J->K

Figure 1. General workflow for a Suzuki coupling reaction.

Stille_Coupling_Workflow cluster_start Starting Materials cluster_catalyst Catalyst System cluster_reaction Reaction cluster_workup Workup & Purification A This compound F Inert Atmosphere A->F B Organostannane B->F C Anhydrous Solvent (e.g., Toluene) C->F D Palladium Catalyst (e.g., Pd(PPh₃)₄) D->F E Co-catalyst (optional, e.g., CuI) E->F G Heating (80-110 °C) F->G H Solvent Removal G->H I Column Chromatography (Tin removal) H->I J Ethyl 3-aryl-5-fluoroisonicotinate I->J

Figure 2. General workflow for a Stille coupling reaction.

Conclusion and Recommendation

Both Suzuki and Stille couplings are powerful methods for the arylation of this compound.

The Suzuki coupling is often the preferred method in many applications, including pharmaceutical development, primarily due to the lower toxicity of the boron-containing reagents and byproducts. The commercial availability of a vast array of boronic acids further enhances its utility. However, the requirement for a base might be a limitation if the substrate contains base-sensitive functional groups.

The Stille coupling , on the other hand, offers the significant advantage of proceeding under neutral conditions, providing exceptional functional group tolerance. It can sometimes provide higher yields, especially for challenging substrates where the Suzuki coupling may be sluggish. The primary drawback is the toxicity of the organotin reagents and byproducts, which necessitates careful handling and meticulous purification to remove tin residues from the final product.

For the synthesis of Ethyl 3-aryl-5-fluoroisonicotinates, particularly in a drug discovery context, the Suzuki-Miyaura coupling is generally the recommended first choice due to its more environmentally benign nature and the ease of byproduct removal. The Stille coupling serves as a powerful alternative, especially in cases where the Suzuki reaction fails to provide satisfactory results or when the substrate is incompatible with basic conditions. The ultimate decision will depend on the specific requirements of the synthesis, including scale, functional group compatibility, and the availability of starting materials.

Characterization of Novel Heterocycles Synthesized from Ethyl 3-bromo-5-fluoroisonicotinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine scaffolds is a cornerstone of medicinal chemistry, yielding compounds with a broad spectrum of biological activities. Ethyl 3-bromo-5-fluoroisonicotinate is a versatile starting material, poised for derivatization through various cross-coupling reactions. This guide provides a comparative overview of the characterization of novel heterocycles synthesized from this key intermediate, with a focus on palladium-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. While specific experimental data for novel heterocycles derived directly from this compound is not extensively available in publicly accessible literature, this guide utilizes data from analogous bromo-substituted heterocyclic systems to provide a predictive comparison of expected outcomes and characterization data.

Comparative Analysis of Synthetic Routes

The bromine substituent at the 3-position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. The following table summarizes the expected outcomes and key characterization data for three common synthetic pathways.

Reaction TypeReagents & ConditionsExpected Product ClassTypical Yield (%)Key Spectroscopic Data (Expected)Potential Biological Activity
Suzuki Coupling Aryl/Heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., Dioxane/H₂O), 90 °C.[1]Biaryl or Heteroaryl-substituted isonicotinates70-95¹H NMR: Disappearance of the pyridine proton signal adjacent to bromine, appearance of new aromatic proton signals. ¹³C NMR: Shift of the carbon signal previously attached to bromine. MS: [M+H]⁺ corresponding to the coupled product.Kinase inhibitors, Antitumor agents.[1]
Sonogashira Coupling Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), base (e.g., Et₃N), solvent (e.g., THF), rt to 50 °C.[2][3]Alkynyl-substituted isonicotinates65-90¹H NMR: Appearance of a characteristic alkyne proton signal (if terminal) or signals from the alkyne substituent. ¹³C NMR: Appearance of two new quaternary carbon signals in the alkyne region (δ 80-100 ppm). IR: C≡C stretch (~2100-2260 cm⁻¹). MS: [M+H]⁺ corresponding to the coupled product.Antiviral, Anticancer agents.[2]
Buchwald-Hartwig Amination Primary/Secondary amine, Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos), base (e.g., Cs₂CO₃), solvent (e.g., Toluene), 100 °C.[4][5]Aminated isonicotinates60-85¹H NMR: Appearance of a new N-H proton signal (for primary amines) and signals corresponding to the amine substituent. ¹³C NMR: Upfield shift of the carbon signal at the position of amination. MS: [M+H]⁺ corresponding to the aminated product.GPCR modulators, Ion channel blockers.

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below. These protocols are based on established procedures for similar heterocyclic systems and may require optimization for this compound.

General Procedure for Suzuki-Miyaura Cross-Coupling

A mixture of this compound (1.0 mmol), the corresponding aryl or heteroaryl boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 90 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]

General Procedure for Sonogashira Cross-Coupling

To a solution of this compound (1.0 mmol), the terminal alkyne (1.2 mmol), and copper(I) iodide (0.02 mmol) in triethylamine (5 mL) and THF (5 mL) is added bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol) under an argon atmosphere. The reaction mixture is stirred at room temperature for 8 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.[2]

General Procedure for Buchwald-Hartwig Amination

A Schlenk tube is charged with this compound (1.0 mmol), the amine (1.2 mmol), cesium carbonate (1.5 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and XPhos (0.04 mmol). The tube is evacuated and backfilled with argon. Toluene (5 mL) is added, and the mixture is heated at 100 °C for 18 hours. After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel to afford the desired aminated product.[4]

Visualizing Synthetic Pathways and Workflows

The following diagrams illustrate the synthetic pathways from this compound and a general experimental workflow for the synthesis and characterization of novel heterocycles.

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki_reagents Ar-B(OH)2 Pd(PPh3)4, Base start->suzuki_reagents sonogashira_reagents R-C≡CH PdCl2(PPh3)2, CuI, Base start->sonogashira_reagents buchwald_reagents R1R2NH Pd2(dba)3, Ligand, Base start->buchwald_reagents suzuki_product Biaryl-substituted isonicotinate suzuki_reagents->suzuki_product sonogashira_product Alkynyl-substituted isonicotinate sonogashira_reagents->sonogashira_product buchwald_product Amino-substituted isonicotinate buchwald_reagents->buchwald_product G synthesis Synthesis of Novel Heterocycle purification Purification (Column Chromatography) synthesis->purification structural_char Structural Characterization (NMR, MS, IR) purification->structural_char purity_analysis Purity Analysis (HPLC) structural_char->purity_analysis biological_eval Biological Evaluation (In vitro/In vivo assays) purity_analysis->biological_eval data_analysis Data Analysis and SAR Studies biological_eval->data_analysis

References

Assessing the Therapeutic Potential of Ethyl 3-bromo-5-fluoroisonicotinate Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a notable scarcity of specific research on the therapeutic potential of Ethyl 3-bromo-5-fluoroisonicotinate and its direct analogs. While this core scaffold is commercially available as a building block for chemical synthesis, dedicated studies detailing its biological activity, mechanism of action, and structure-activity relationships are not publicly accessible. Consequently, a direct comparison of the therapeutic performance of a series of these specific analogs is not feasible at this time.

This guide, therefore, aims to provide a foundational understanding of the constituent elements of the this compound scaffold and discusses the potential therapeutic avenues that analogs might explore, based on the known activities of related chemical structures. The information presented herein is intended for researchers, scientists, and drug development professionals to highlight the potential of this chemical class and to encourage further investigation.

The Isonicotinate Scaffold: A Privileged Structure in Medicinal Chemistry

The isonicotinate core, a pyridine-4-carboxylate ester, is a well-established privileged structure in medicinal chemistry. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological targets. The ester functional group can be hydrolyzed by esterases in the body, potentially acting as a prodrug moiety to improve pharmacokinetic properties.

The Role of Halogenation: Bromine and Fluorine Substituents

The presence of both bromine and fluorine atoms on the isonicotinate ring is a key feature of the target scaffold. Halogenation is a common strategy in drug design to modulate a compound's physicochemical and pharmacokinetic properties.

  • Fluorine: The introduction of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and alter the acidity of nearby functional groups.

  • Bromine: Bromine is a larger and more polarizable halogen. It can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding. The bromo-substituent also provides a handle for further chemical modification through cross-coupling reactions.

Potential Therapeutic Targets and Experimental Approaches

Given the features of the isonicotinate scaffold and the halogen substituents, analogs of this compound could be investigated for a range of therapeutic applications. The following sections outline potential targets and the experimental protocols that would be necessary to assess their therapeutic potential.

Hypothetical Experimental Workflow

To systematically evaluate the therapeutic potential of a novel series of this compound analogs, a logical experimental workflow would be required.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Evaluation Synthesis Synthesis of Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary Target-Based or Phenotypic Screening Purification->Primary_Screening Dose_Response Dose-Response & IC50/EC50 Determination Primary_Screening->Dose_Response Selectivity Selectivity Profiling Dose_Response->Selectivity Target_ID Target Identification (if phenotypic) Selectivity->Target_ID Pathway_Analysis Signaling Pathway Analysis (Western Blot, etc.) Target_ID->Pathway_Analysis PK_Studies Pharmacokinetic Studies Pathway_Analysis->PK_Studies Efficacy_Models Animal Models of Disease PK_Studies->Efficacy_Models Toxicology Preliminary Toxicology Efficacy_Models->Toxicology

Caption: A generalized workflow for the discovery and preclinical evaluation of novel therapeutic compounds.

Data Presentation: A Template for Future Research

Should experimental data for this compound analogs become available, the following table structure is recommended for clear and concise comparison.

Table 1: Comparative in vitro activity of this compound Analogs

Analog IDR1-substituentR2-substituentTarget IC50 (µM)Cell-based Potency (µM)Cytotoxicity (CC50, µM)
EBFI-01 HHData not availableData not availableData not available
EBFI-02 CH3HData not availableData not availableData not available
EBFI-03 HOCH3Data not availableData not availableData not available
ControlReference CmpdReference CmpdValueValueValue

Conclusion and Future Directions

The therapeutic potential of this compound analogs remains an unexplored area of medicinal chemistry. The core scaffold possesses features that are attractive for drug design, including a privileged isonicotinate core and dual halogenation. The lack of published data presents a significant opportunity for researchers to synthesize and evaluate novel analogs for a variety of disease targets. Future studies should focus on the systematic synthesis of a library of analogs with diverse substitutions and their screening against a panel of biologically relevant targets. Detailed structure-activity relationship studies, coupled with in vitro and in vivo evaluations, will be crucial to unlock the therapeutic potential of this promising class of compounds.

Experimental Protocols: Foundational Assays

While specific protocols for this compound analogs are not available, the following are standard, representative protocols for the types of assays that would be required to assess their therapeutic potential.

General Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)
  • Reagents and Materials: Kinase of interest, substrate, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent, test compounds (analogs), and appropriate buffer.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Set up the kinase reaction by adding the kinase, substrate, and ATP to a microplate well.

    • Add the test compound to the reaction mixture and incubate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

    • Add the Kinase Detection Reagent to convert the newly formed ADP to ATP and then measure the luminescence, which is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (e.g., using MTT)
  • Reagents and Materials: Cancer cell line of interest, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding the solubilization buffer.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the CC50 (cytotoxic concentration 50) value from the dose-response curve.

Hypothetical Signaling Pathway

Should an analog be identified as an inhibitor of a specific kinase, for example, a kinase in the MAPK/ERK pathway, its effect on the downstream signaling could be visualized.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Analog EBFI-Analog Analog->MEK Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by an this compound analog.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-5-fluoroisonicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-bromo-5-fluoroisonicotinate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.